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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(1-methyl-1H-pyrazol-4-yl)quinoline: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of 2-(1-methyl-1H-pyrazol-4-yl)quinoline, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure, a propos...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-(1-methyl-1H-pyrazol-4-yl)quinoline, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure, a proposed synthetic pathway, its predicted physicochemical and spectroscopic properties, and explore its potential applications in drug discovery, drawing upon the established biological activities of related quinoline-pyrazole scaffolds.

Introduction: The Quinoline-Pyrazole Scaffold - A Privileged Motif in Drug Discovery

The fusion of quinoline and pyrazole rings into a single molecular entity has given rise to a class of compounds with a broad spectrum of pharmacological activities. Quinoline, a bicyclic aromatic heterocycle, is a core structure in numerous natural and synthetic bioactive compounds, including the renowned antimalarial drug, quinine.[1][2] The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is another crucial pharmacophore found in a variety of clinically used drugs, such as the anti-inflammatory agent celecoxib.[3][4]

The combination of these two privileged scaffolds can lead to novel molecular architectures with synergistic or unique biological profiles. Research has demonstrated that quinoline-pyrazole derivatives possess a wide array of therapeutic properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities.[5][6][7] This guide will focus on a specific, yet under-explored member of this family: 2-(1-methyl-1H-pyrazol-4-yl)quinoline.

Chemical Structure and Nomenclature

The chemical structure of 2-(1-methyl-1H-pyrazol-4-yl)quinoline is characterized by a quinoline ring substituted at the 2-position with a 1-methyl-1H-pyrazol-4-yl group.

Systematic Name: 2-(1-methyl-1H-pyrazol-4-yl)quinoline Molecular Formula: C₁₃H₁₁N₃ Molecular Weight: 209.25 g/mol

The structure combines the planar, aromatic systems of both quinoline and pyrazole, which influences its potential to interact with biological targets such as enzymes and receptors. The methyl group on the pyrazole nitrogen (N-1) is a key feature that can affect the molecule's solubility, metabolic stability, and binding interactions.

Proposed Synthesis: A Strategic Approach via Suzuki-Miyaura Cross-Coupling

While specific, detailed experimental protocols for the synthesis of 2-(1-methyl-1H-pyrazol-4-yl)quinoline are not extensively reported in publicly available literature, a highly plausible and efficient synthetic route can be designed based on well-established palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a powerful tool for the formation of carbon-carbon bonds between aromatic rings and is widely used in the synthesis of complex molecules.[8][9]

Our proposed synthesis involves the coupling of a halo-quinoline derivative with a pyrazole-boronic acid or ester.

DOT Diagram of the Proposed Synthetic Workflow:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling 2-chloroquinoline 2-Chloroquinoline Pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) 2-chloroquinoline->Pd_catalyst Reactant A pyrazole_boronic_ester 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole pyrazole_boronic_ester->Pd_catalyst Reactant B Product 2-(1-methyl-1H-pyrazol-4-yl)quinoline Pd_catalyst->Product Catalyzes Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Dioxane/Water)

Caption: Proposed synthesis of 2-(1-methyl-1H-pyrazol-4-yl)quinoline.

Step-by-Step Experimental Protocol (Proposed):
  • Reaction Setup: To a flame-dried round-bottom flask, add 2-chloroquinoline (1.0 eq), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent and Base Addition: Add a degassed solvent mixture of dioxane and water (e.g., 4:1 v/v). Add a base, such as potassium carbonate (2.0 eq).

  • Reaction Execution: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature of 80-100 °C for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The crude product is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-(1-methyl-1H-pyrazol-4-yl)quinoline.

Physicochemical and Spectroscopic Properties (Predicted)

In the absence of direct experimental data, the physicochemical and spectroscopic properties of 2-(1-methyl-1H-pyrazol-4-yl)quinoline can be predicted based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Molecular Formula C₁₃H₁₁N₃
Molecular Weight 209.25 g/mol
Appearance Likely a solid at room temperatureBased on similar aromatic heterocyclic compounds.
Melting Point 150 - 200 °CA relatively high melting point is expected due to the planar aromatic structure.
Boiling Point > 300 °CHigh boiling point is typical for compounds of this molecular weight and structure.
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and chlorinated solvents.The heterocyclic nature provides some polarity, but the overall structure is largely nonpolar.
logP 2.5 - 3.5Indicates moderate lipophilicity, suggesting potential for cell membrane permeability.[10]
pKa (most basic) 4.0 - 5.0The quinoline nitrogen is expected to be the most basic site.

Spectroscopic Characterization (Predicted):

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the quinoline and pyrazole rings. The aromatic protons of the quinoline ring would appear in the downfield region (δ 7.0-8.5 ppm). The pyrazole protons would also be in the aromatic region, and the N-methyl group would exhibit a singlet at approximately δ 3.8-4.2 ppm.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for all 13 carbon atoms. The carbons of the aromatic rings would resonate in the δ 110-160 ppm range. The N-methyl carbon would appear further upfield.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for C-H stretching of the aromatic rings (~3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the aromatic systems (1500-1650 cm⁻¹), and C-H bending vibrations.

  • Mass Spectrometry (MS): The mass spectrum would show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (m/z ≈ 209 or 210). Fragmentation patterns would be consistent with the cleavage of the quinoline and pyrazole rings.

Potential Applications in Drug Development

The quinoline-pyrazole scaffold is a rich source of biologically active molecules. Based on the activities reported for structurally similar compounds, 2-(1-methyl-1H-pyrazol-4-yl)quinoline could be a promising candidate for investigation in several therapeutic areas.

DOT Diagram of Potential Therapeutic Applications:

Therapeutic_Potential core 2-(1-methyl-1H-pyrazol-4-yl)quinoline antibacterial Antibacterial Agent core->antibacterial Potential Activity antifungal Antifungal Agent core->antifungal Potential Activity anticancer Anticancer Agent core->anticancer Potential Activity antiinflammatory Anti-inflammatory Agent core->antiinflammatory Potential Activity

Sources

Exploratory

Strategic Hybridization: A Technical Review of Pyrazolyl-Quinoline Anticancer Agents

Topic: Literature Review of Pyrazolyl-Quinoline Anticancer Agents Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The search for...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of Pyrazolyl-Quinoline Anticancer Agents Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The search for potent, selective anticancer agents has increasingly turned toward molecular hybridization —the covalent fusion of two or more pharmacophores into a single molecular architecture. This guide analyzes the pyrazolyl-quinoline hybrid class, a scaffold that synergizes the DNA-intercalating and kinase-inhibitory properties of quinolines with the broad-spectrum bioactivity of pyrazoles.

This whitepaper synthesizes recent literature (2018–2025) to provide a comprehensive technical overview of synthesis strategies, Structure-Activity Relationships (SAR), and molecular mechanisms of action (MOA), specifically targeting EGFR tyrosine kinases and Topoisomerase II.

The Pharmacophore Rationale

The logic behind fusing pyrazole and quinoline rings rests on their individual clinical success and complementary binding modes.

  • Quinoline Scaffold: Found in FDA-approved drugs like Camptothecin (Topo I inhibitor) and Lenvatinib (VEGFR inhibitor). The planar bicyclic system facilitates

    
    -
    
    
    
    stacking
    with DNA base pairs and hydrophobic interactions within kinase ATP-binding pockets.
  • Pyrazole Scaffold: A core component of blockbuster kinase inhibitors like Crizotinib and Ruxolitinib. The nitrogen atoms in the pyrazole ring serve as critical hydrogen bond acceptors/donors , enabling precise anchoring to amino acid residues (e.g., Met793 in EGFR).

Hypothesis: Fusing these moieties creates a "dual-action" agent capable of simultaneous DNA damage and signal transduction blockade, reducing the likelihood of drug resistance.

Chemical Synthesis Strategies

Dominant Synthetic Route: The Chalcone Pathway

The most robust and widely cited method for generating pyrazolyl-quinoline hybrids is the Claisen-Schmidt condensation followed by heterocyclization with hydrazine derivatives. This route allows for modular diversity at the C3 and C5 positions of the pyrazole ring.

Visualization: Synthesis Workflow

SynthesisWorkflow cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Michael Addition & Cyclization Start1 Quinoline-Carbaldehyde (Electrophile) Chalcone Intermediate: Chalcone (α,β-unsaturated ketone) Start1->Chalcone Base Cat. (NaOH/KOH) Ethanol, RT Start2 Acetophenone Deriv. (Nucleophile) Start2->Chalcone Product Target: Pyrazolyl-Quinoline Hybrid Chalcone->Product Cyclization Glacial AcOH or EtOH/Reflux Hydrazine Reagent: Hydrazine Hydrate / Phenylhydrazine Hydrazine->Product

Figure 1: The two-step modular synthesis of pyrazolyl-quinoline hybrids via chalcone intermediates.

Detailed Experimental Protocol

Standard Operating Procedure for the synthesis of 3-(quinolin-2-yl)-5-aryl-2-pyrazoline.

Step 1: Synthesis of Chalcone Intermediate

  • Dissolution: Dissolve equimolar amounts (0.01 mol) of 2-quinoline carbaldehyde and substituted acetophenone in 20 mL of absolute ethanol.

  • Catalysis: Add 5 mL of 40% NaOH solution dropwise while stirring at 0–5°C. Technical Note: Low temperature prevents polymerization of the aldehyde.

  • Reaction: Stir the mixture at room temperature for 12–24 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Work-up: Pour the reaction mixture into crushed ice containing dilute HCl (to neutralize excess base). Filter the precipitated solid, wash with cold water, and recrystallize from ethanol.

Step 2: Cyclization to Pyrazoline

  • Reflux: Dissolve the chalcone (0.002 mol) in 15 mL of glacial acetic acid . Add hydrazine hydrate (0.01 mol) in excess.

    • Why Glacial AcOH? It acts as both solvent and acid catalyst, protonating the carbonyl oxygen to facilitate nucleophilic attack by hydrazine.

  • Heating: Reflux the mixture at 110°C for 6–8 hours.

  • Isolation: Pour the hot solution into ice-cold water. A solid precipitate will form immediately.

  • Purification: Filter and recrystallize from methanol/chloroform. Verify structure using

    
    H-NMR (look for characteristic pyrazoline protons as an AMX spin system around 
    
    
    
    3.0–5.5 ppm).

Mechanisms of Action (MOA)

EGFR Tyrosine Kinase Inhibition

Overexpression of Epidermal Growth Factor Receptor (EGFR) is a hallmark of non-small cell lung cancer (NSCLC) and breast cancer.

  • Binding Mode: Molecular docking studies reveal that the quinoline nitrogen often forms a hydrogen bond with the hinge region amino acid Met793 , mimicking the adenine ring of ATP. The pyrazole moiety extends into the hydrophobic pocket, stabilizing the complex.

  • Potency: Hybrids have demonstrated IC

    
     values in the nanomolar range (30–90 nM)  against EGFR
    
    
    
    , comparable to Erlotinib.
Topoisomerase II Inhibition

Pyrazolo[4,3-f]quinoline derivatives function as DNA intercalators. By stabilizing the DNA-Topo II cleavable complex, they prevent DNA religation, leading to the accumulation of double-strand breaks and subsequent apoptosis.

Visualization: Signaling Pathway Blockade

MOA_Pathway Ligand EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) Ligand->EGFR Binding RAS RAS/RAF Activation EGFR->RAS Signal Transduction PI3K PI3K/AKT Pathway EGFR->PI3K ATP ATP ATP->EGFR Phosphorylation (Blocked) Agent Pyrazolyl-Quinoline Agent Agent->EGFR Competitive Inhibition (H-bond @ Met793) Apoptosis Apoptosis (Cell Death) Agent->Apoptosis Induces MEK MEK/ERK Pathway RAS->MEK Proliferation Cell Proliferation & Survival MEK->Proliferation PI3K->Proliferation

Figure 2: Mechanism of action showing competitive inhibition of ATP binding at the EGFR kinase domain.

Structure-Activity Relationship (SAR) Analysis

A synthesis of data from 2018–2024 reveals critical SAR trends:

Structural ZoneModificationEffect on Bioactivity
Quinoline Ring C2/C4 SubstitutionEssential for DNA intercalation. Methyl groups at C4 often enhance lipophilicity and cellular uptake.
Pyrazole Ring N1-SubstitutionCritical. Phenyl or acetyl groups at N1 increase stability. Unsubstituted N1 (NH) often lowers potency due to rapid metabolism.
Aryl Side Chain 4-Cl, 4-F (EWG)Significantly Increases Potency. Halogens enhance lipophilicity and form halogen bonds within the binding pocket.
Aryl Side Chain 4-OMe (EDG)Increases selectivity for tumor cells over normal cells but may slightly reduce absolute potency compared to halogens.
Linker Thiazole/HydrazoneInserting a thiazole ring between quinoline and pyrazole (tri-hybrid) often yields sub-micromolar IC

values against resistant lines.

Biological Evaluation Protocols & Data

In Vitro Cytotoxicity Protocol (MTT Assay)

To ensure reproducibility in drug screening:

  • Seeding: Seed cancer cells (e.g., MCF-7, A549) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Dissolve the pyrazolyl-quinoline derivative in DMSO (Final DMSO conc. < 0.1%). Add serial dilutions to wells.

    • Control: Vehicle control (DMSO only) and Positive control (e.g., Doxorubicin).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO

    
    .
    
  • Development: Add 20

    
    L of MTT solution (5 mg/mL in PBS). Incubate for 4 hours.
    
  • Solubilization: Aspirate media and add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm. Calculate IC

    
     using non-linear regression.
    
Comparative Efficacy Data

Aggregated data from key studies (2020–2024)

Compound ClassTarget Cell LineTarget ProteinIC

(

M)
Reference
Quinoline-Pyrazoline (4-Cl) MCF-7 (Breast)EGFR0.22[1]
Pyrazolo[4,3-f]quinoline NUGC-3 (Gastric)Topoisomerase II

1.70[2]
Thiazolyl-Pyrazolyl-Quinoline HCT-116 (Colon)EGFR / HER20.009 (Enzymatic)[3]
Indole-Pyrazoline Hybrid A549 (Lung)Tubulin2.14[4]

Future Outlook

The pyrazolyl-quinoline scaffold has matured from simple hybrids to complex multi-targeted agents. The next phase of development faces two primary challenges:

  • Solubility: Many highly active derivatives suffer from poor aqueous solubility. Formulation strategies using nanocarriers or salt formation are critical.

  • Selectivity: While potent, "off-target" toxicity remains a risk. Future SAR work must focus on allosteric inhibition to differentiate between homologous kinases (e.g., EGFR vs. HER2).

References

  • George, R. F., et al. (2020).[1] Novel quinolinyl-pyrazolylthiazole hybrids as potential EGFR inhibitors.[1][2] Bioorganic Chemistry.[3][4]

  • Opoku-Temeng, C., et al. (2022).[5][6] Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules.[7][1][2][3][4][8][9][10][11][12]

  • Hassan, A. S., et al. (2022). Rational Design, Synthesis and Biological Evaluation of Novel Pyrazoline-Based Antiproliferative Agents in MCF-7 Cancer Cells. International Journal of Molecular Sciences.

  • Bhat, A. R., et al. (2021). Synthesis, Biological Evaluation and Docking Studies of Quinoline Pyrazolyl-Chalcone Hybrids. ChemistrySelect.[1]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PMC.

Sources

Foundational

The Therapeutic Potential of 2-Substituted Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth technical guide by a Senior Application Scientist Introduction to the Quinoline Scaffold The Quinoline Moiety: A Privileged Structure in Medicinal Chemistry The quinoline scaffold, a fused bicyclic heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist

Introduction to the Quinoline Scaffold

The Quinoline Moiety: A Privileged Structure in Medicinal Chemistry

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.[1][2] Its rigid structure and ability to be functionalized at various positions make it a "privileged scaffold," forming the core of numerous natural alkaloids, synthetic drugs, and pharmacologically active compounds.[3][4] The therapeutic landscape of quinoline derivatives is vast, encompassing anticancer, antimalarial, antibacterial, antifungal, antiviral, and anti-inflammatory activities.[5][6] Notable drugs containing the quinoline core include chloroquine (antimalarial), ciprofloxacin (antibacterial), and bedaquiline (anti-tuberculosis), highlighting the scaffold's clinical significance.[1][4][7]

Physicochemical Properties and Structure-Activity Relationship (SAR) Insights for 2-Substituted Derivatives

Substitution at the C-2 position of the quinoline ring has been a particularly fruitful area of research for developing novel therapeutic agents.[3][8] This position is often critical for modulating the compound's interaction with biological targets. Key structure-activity relationship (SAR) insights include:

  • Lipophilicity and DNA Intercalation: The introduction of heteroaryl groups at the C-2 position can increase the molecule's lipophilicity and its ability to bind to DNA, which are often desirable properties for enhancing anticancer activity.[9]

  • Bulky Substituents: The presence of bulky aryl groups at the C-2 and C-4 positions has been shown to enhance both anticancer and antimicrobial activities.[10]

  • Selective Cytotoxicity: Specific substitutions can impart selectivity. For instance, 2-arylquinoline derivatives have displayed compelling selective anticancer properties, showing higher activity against prostate (PC3) and cervical (HeLa) cancer cell lines compared to breast cancer lines (MCF-7, SKBR-3).[11]

  • Side Chain Flexibility: For certain applications like antimalarial activity, flexible side chains with terminal amino functionalities at other positions, in combination with C-2 substitution, are favored, while bulky groups can reduce potency.[5]

Synthetic Strategies for 2-Substituted Quinoline Derivatives

The synthesis of 2-substituted quinolines can be achieved through various classical and modern reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthesis Methods

Several named reactions are fundamental to quinoline synthesis.

  • Friedländer Synthesis: This is a widely used method for preparing 2-substituted quinoline derivatives. It involves the condensation of an o-aminobenzaldehyde or o-aminoacetophenone with a ketone or aldehyde that contains an α-methylene group, typically catalyzed by a base or acid.[7]

This protocol describes the synthesis of a generic 2-arylquinoline from 2-aminobenzaldehyde and an aryl methyl ketone.

Materials:

  • 2-Aminobenzaldehyde

  • Aryl methyl ketone (e.g., acetophenone)

  • Ethanol

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl, for neutralization)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzaldehyde (1.0 eq) and the aryl methyl ketone (1.1 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of potassium hydroxide (0.2 eq). The causality here is that the base facilitates the deprotonation of the α-methylene group of the ketone, forming an enolate which is crucial for the initial condensation step.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup: After completion, cool the mixture to room temperature. Neutralize the mixture with dilute HCl.

  • Extraction: Extract the product into ethyl acetate (3x volumes). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 2-arylquinoline.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Pfitzinger Synthesis: This method involves the reaction of isatin with a carbonyl compound containing an α-methylene group in the presence of a base to yield quinoline-4-carboxylic acids.[7] These can then be decarboxylated to afford substituted quinolines.

  • Other Notable Methods: The Combes synthesis condenses arylamines with 1,3-dicarbonyl compounds, while the Doebner-Miller synthesis uses α,β-unsaturated carbonyl compounds reacting with anilines.[7]

Modern Synthetic Approaches

Modern organic synthesis provides efficient, metal-free alternatives. One such method involves a three-component reaction of aromatic amines, aldehydes, and tertiary amines, where the tertiary amine acts as the vinyl source, forming the pyridine ring via a [4+2] condensation.[12]

G Start Starting Materials (e.g., Aniline, Ketone) Reaction Chemical Synthesis (e.g., Friedländer) Start->Reaction Workup Reaction Workup & Extraction Reaction->Workup Purification Purification (Chromatography) Workup->Purification Characterization Structural Analysis (NMR, MS) Purification->Characterization Final Pure 2-Substituted Quinoline Characterization->Final

Caption: General workflow for the synthesis and validation of 2-substituted quinolines.

Anticancer Potential of 2-Substituted Quinolines

The quinoline scaffold is a prominent feature in many anticancer agents.[9] Derivatives substituted at the C-2 position have shown significant activity against a wide range of cancer cell lines, including breast, cervical, prostate, lung, and colon cancers.[8]

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer effects of 2-substituted quinolines are often multifactorial, involving the modulation of critical cellular signaling pathways that control cell proliferation, survival, and death.

  • Inhibition of Kinases: Many quinazoline derivatives are known tyrosine kinase inhibitors. By analogy, 2-substituted quinolines can also target these enzymes, which are central to cancer cell growth and differentiation, disrupting aberrant signaling cascades.[13]

  • Induction of Apoptosis: A primary mechanism is the induction of programmed cell death (apoptosis) in cancer cells. This is often achieved by modulating the expression of pro-apoptotic and anti-apoptotic proteins within the cell.

  • DNA Binding: As mentioned, lipophilic 2-aryl derivatives can intercalate with DNA, disrupting replication and transcription processes, ultimately leading to cell death.[9]

G Quinoline derivatives can inhibit receptor tyrosine kinases and downregulate anti-apoptotic proteins like Bcl-2, leading to apoptosis. cluster_0 Cancer Cell GF Growth Factor Signal Receptor Tyrosine Kinase Receptor GF->Receptor RAS_RAF RAS/RAF/MEK Pathway Receptor->RAS_RAF PI3K_AKT PI3K/AKT Pathway Receptor->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation Bcl2 Anti-apoptotic (Bcl-2) PI3K_AKT->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Quinoline 2-Substituted Quinoline Quinoline->Receptor Quinoline->Bcl2

Caption: Potential mechanisms of anticancer action for 2-substituted quinolines.

Prominent 2-Substituted Quinoline Anticancer Agents

Several studies have identified 2-substituted quinolines with potent and selective anticancer activity.

Compound Class/ExampleTarget Cell LinesIC50 Values (µM)Key FindingsReference
C-6 substituted 2-phenylquinolinesPC3 (Prostate), HeLa (Cervical)31.37 - 34.34Displayed selective cytotoxicity.[11]
2-(3,4-methylenedioxyphenyl)quinoline (Compound 13 )HeLa (Cervical)8.3Showed high selectivity and low unspecific cytotoxicity.[11]
2-α-furyl- and 2-γ-pyridinyl quinolinesMCF-7 (Breast), H-460 (Lung), SF-268 (CNS)ActiveActive against cancer cells but devoid of cytotoxic effect on normal cells.[14][15]
N-2-Diphenyl quinolin-4-carboxamideVariousNot specifiedIncorporation of two bulky aryl groups at C-2 and C-4 enhances activity.[10]
Experimental Workflow for Anticancer Activity Evaluation

A self-validating system for screening potential anticancer agents involves a tiered approach, starting with broad cytotoxicity screening and moving towards more specific mechanistic assays.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • 96-well plates

  • 2-Substituted quinoline test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂. The rationale for this pre-incubation is to allow cells to adhere and enter the exponential growth phase.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

G Start Compound Library (2-Substituted Quinolines) Primary Primary Screening (e.g., MTT Assay on 3-5 cell lines) Start->Primary Hit_ID Hit Identification (Compounds with IC50 < 10 µM) Primary->Hit_ID Secondary Secondary Assays (Apoptosis, Cell Cycle, Mechanism of Action) Hit_ID->Secondary Lead_Opt Lead Optimization (SAR Studies) Secondary->Lead_Opt

Caption: A typical workflow for screening 2-substituted quinolines for anticancer activity.

Antimicrobial Applications of 2-Substituted Quinolines

Quinoline derivatives have long been a source of potent antimicrobial agents. Their broad spectrum of activity covers bacteria, fungi, viruses, and parasites.[1][5]

Antibacterial and Antifungal Activity

Many 2,4-disubstituted quinoline derivatives demonstrate good antibacterial and antifungal activities.[10] Some compounds have shown potent and broad-spectrum antifungal activity with Minimum Inhibitory Concentration (MIC) values as low as 4-32 µg/mL.[16] The mechanism of action for some quinoline-based antibacterials, like the fluoroquinolones, involves the inhibition of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. While not all 2-substituted quinolines share this exact mechanism, disruption of fundamental cellular processes is a common theme.

Compound TypeTarget OrganismsActivity (MIC, µg/mL)Key FindingsReference
N,2-di-p-tolylquinolin-4-amine HCl (III11 )Invasive fungi4 - 32Potent, broad-spectrum antifungal. Does not act by disrupting the fungal membrane.[16]
Quinoline-2-one derivativesMRSA, VRE0.75Potent activity against multidrug-resistant Gram-positive bacteria.[17]
2,4-Diphenyl quinoline carboxamidesB. subtilis, K. pneumonia, E. coli, S. aureus, A. nigerActiveBulky aryl groups at C-2 and C-4 enhance activity.[10]
Antiviral and Antiprotozoal Activities

The quinoline scaffold is present in numerous antiviral and antiprotozoal drugs.[18]

  • Antiviral: Derivatives have shown activity against a range of viruses, including Dengue virus, coronaviruses, and orthopoxviruses.[18][19][20] Some 2-phenylquinolines exhibit broad-spectrum anti-coronavirus activity by inhibiting viral replication.[20]

  • Antiprotozoal: The 2-substituted quinoline series is a significant source of molecules with antileishmanial activity, demonstrating efficacy against Leishmania donovani both in vitro and in vivo.[21][22]

Standard Protocol for Antimicrobial Susceptibility Testing

This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Grow the microorganism overnight. Dilute the culture in fresh broth to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL). This standardization is critical for reproducibility.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL. This also dilutes the compound to its final test concentration.

  • Controls: Include a positive control (broth + inoculum + standard antibiotic), a negative control (broth only), and a growth control (broth + inoculum).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed by the naked eye or by measuring absorbance.

Anti-inflammatory Properties of 2-Substituted Quinolines

Chronic inflammation is implicated in numerous diseases, and quinoline derivatives have emerged as promising anti-inflammatory agents.[23]

Mechanism of Action: Modulation of Inflammatory Mediators

The anti-inflammatory effects of 2-substituted quinolines are primarily due to their ability to suppress the production of pro-inflammatory mediators.

  • Inhibition of Inflammatory Enzymes: Certain quinoline derivatives are potent inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[24]

  • Suppression of Cytokines and NO: They can significantly decrease the secretion of pro-inflammatory cytokines like TNF-α and IL-6.[24] A key mechanism is the inhibition of nitric oxide (NO) production in activated macrophages by suppressing the expression of inducible nitric oxide synthase (iNOS).[24][25]

  • Targeting Upstream Signaling: The suppression of iNOS and cytokines is often achieved by inhibiting upstream signaling pathways, such as the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) and the activity of the transcription factor NF-κB.[24]

G Quinoline derivatives can inhibit LPS-induced inflammation by suppressing MAPK and NF-κB signaling pathways. cluster_0 Macrophage LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway MAPK->NFkB Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6) NFkB->Mediators Quinoline 2-Substituted Quinoline Quinoline->MAPK Quinoline->NFkB

Caption: Inhibition of LPS-induced inflammatory pathways by 2-substituted quinolines.

In Vitro Assay for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the production of NO, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • Murine macrophage cell line (e.g., J774A.1 or RAW 264.7)

  • Complete growth medium

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds

  • Griess Reagent (for NO measurement)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours before inflammatory stimulation. The rationale is to allow the compound to enter the cells and engage its target before the inflammatory cascade is initiated.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the negative control) to induce an inflammatory response.

  • Incubation: Incubate the plate for 24 hours.

  • NO Measurement: Collect the cell culture supernatant. Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent according to the manufacturer's instructions.

  • Analysis: Concurrently, perform a cell viability assay (e.g., MTT) to ensure that the observed reduction in NO is not due to cytotoxicity. Calculate the percentage inhibition of NO production compared to the LPS-only control.

Future Perspectives and Drug Development Considerations

The therapeutic potential of 2-substituted quinoline derivatives is clear, but the journey from a promising hit compound to a clinical drug requires careful consideration.

  • Lead Optimization: Future work will focus on fine-tuning the quinoline scaffold through medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity).

  • Overcoming Challenges: A key challenge is managing potential toxicity, as some quinoline derivatives can be cytotoxic.[24] Furthermore, the emergence of drug resistance, particularly in antimicrobial and anticancer applications, necessitates the development of novel derivatives with different mechanisms of action.

  • Emerging Targets: Research continues to identify new biological targets for quinoline-based drugs, expanding their potential therapeutic applications into new disease areas.

By leveraging the synthetic versatility of the quinoline scaffold and a deep understanding of its structure-activity relationships, researchers can continue to develop novel and effective 2-substituted quinoline derivatives to address unmet medical needs.

References

  • Ilango, K., Valentina, P., Subhakar, K., & Kathiravan, MK. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin J Anal Pharm Chem, 2(4), 1048. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (2021). New Journal of Chemistry. [Link]

  • Gençer, N., et al. (1990). Synthesis of novel 2-substituted quinoline derivatives: antimicrobial, inotropic, and chronotropic activities. Archiv der Pharmazie, 323(4), 247-51. [Link]

  • A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. (2015). Anticancer Agents in Medicinal Chemistry, 15(5), 631-46. [Link]

  • Kouznetsov, V. V., et al. (2012). Simple C-2-Substituted Quinolines and their Anticancer Activity. Letters in Drug Design & Discovery, 9(7), 680-686. [Link]

  • Hsieh, P.-W., et al. (2019). Discovery of 2-Substituted 3-Arylquinoline Derivatives as Potential Anti-Inflammatory Agents Through Inhibition of LPS-Induced Inflammatory Responses in Macrophages. International Journal of Molecular Sciences, 20(6), 1488. [Link]

  • Simple C-2-Substituted Quinolines and their Anticancer Activity. (2012). Bentham Science. [Link]

  • Three-Component Synthesis of 2-Substituted Quinolines and Benzo[f]quinolines Using Tertiary Amines as the Vinyl Source. (2023). The Journal of Organic Chemistry. [Link]

  • The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates. (2022). MDPI. [Link]

  • Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. (2020). Molecules, 25(21), 5038. [Link]

  • Zemtsova, M. N., et al. (2011). Synthesis and antiviral activity of several quinoline derivatives. Pharmaceutical Chemistry Journal, 45, 278-280. [Link]

  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 5-10. [Link]

  • Synthesis of Indenoquinolinones and 2-Substituted Quinolines via [4 + 2] Cycloaddition Reaction. (2022). The Journal of Organic Chemistry, 87(21), 14523-14535. [Link]

  • Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents. (2006). Bioorganic & Medicinal Chemistry Letters, 16(12), 3245-9. [Link]

  • Synthesis and biological evaluation of new 2-substituted-4-amino-quinolines and -quinazoline as potential antifungal agents. (2022). Bioorganic & Medicinal Chemistry Letters, 72, 128877. [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Journal of Biomolecular Structure and Dynamics. [Link]

  • The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates. (2022). Pathogens, 11(4), 412. [Link]

  • Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. (2022). ACS Medicinal Chemistry Letters, 13(6), 963-971. [Link]

  • Antiviral Agents – Benzazine Derivatives. (2021). Acta Naturae, 13(1), 32-45. [Link]

  • Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists. (2006). Journal of Medicinal Chemistry, 49(21), 6338-48. [Link]

  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (2023). Frontiers in Cellular and Infection Microbiology, 13, 1184139. [Link]

  • Review on Antimicrobial Activity of Quinoline. (2022). Journal of Pharmaceutical Research and Review, 4(1), 1-8. [Link]

  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. (2006). Journal of Medicinal Chemistry. [Link]

  • Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. (2016). Medicinal Chemistry, 12(6), 585-95. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2023). RSC Advances. [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry, 13(4), 355. [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). Molecules, 28(23), 7860. [Link]

  • Review on synthesis and screening of the quinoline derivatives as an anti-inflammatory agent. (2023). International Journal for Innovative Research in Multidisciplinary Field, 9(6), 2455-0620. [Link]

  • Anti-inflammatory and analgesic activities of 7-chloro-4-(piperazin-1-yl)quinoline derivative mediated by suppression of inflammatory mediators. (2021). Scientific Reports, 11(1), 1640. [Link]

  • Synthetic utility of C-2 substituted quinoline. (2023). Journal of the Indian Chemical Society, 100(11), 101217. [Link]

  • Synthesis and antimicrobial activity of quinoline-based 2-pyrazolines. (2008). European Journal of Medicinal Chemistry, 43(6), 1307-11. [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2023). Frontiers in Chemistry, 10, 1076595. [Link]

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Exploratory

2-(1-methyl-1H-pyrazol-4-yl)quinoline as a kinase inhibitor scaffold

An In-Depth Technical Guide on the 2-(1-methyl-1H-pyrazol-4-yl)quinoline Kinase Inhibitor Scaffold Abstract The quest for potent and selective kinase inhibitors is a driving force in contemporary drug discovery, with sig...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the 2-(1-methyl-1H-pyrazol-4-yl)quinoline Kinase Inhibitor Scaffold

Abstract

The quest for potent and selective kinase inhibitors is a driving force in contemporary drug discovery, with significant implications for oncology, immunology, and beyond. Among the myriad of heterocyclic systems explored, the 2-(1-methyl-1H-pyrazol-4-yl)quinoline core has distinguished itself as a privileged scaffold. Its unique architecture, which marries the hinge-binding capabilities of the quinoline ring with the versatile and specificity-conferring nature of the N-methylpyrazole moiety, offers a robust platform for inhibitor design. This technical guide provides a comprehensive exploration of this scaffold, detailing its synthesis, elucidating its mechanism of action, analyzing structure-activity relationships, and presenting validated experimental protocols for its characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical starting point.

Introduction: The Strategic Fusion of Quinoline and Pyrazole

Protein kinases, as central regulators of cellular signaling, represent a major class of drug targets.[1] The development of small-molecule inhibitors that can selectively modulate their activity is a cornerstone of targeted therapy. The 2-(1-methyl-1H-pyrazol-4-yl)quinoline scaffold has emerged from this effort, demonstrating significant potential.

  • The Quinoline Moiety : Quinolines are a mainstay in medicinal chemistry. Their planar, bicyclic aromatic structure is well-suited for insertion into the ATP-binding pocket of kinases, a common mechanism of action for quinoline-based antimalarials that interfere with metabolic processes.[2][3][4] The nitrogen atom at position 1 is a critical hydrogen bond acceptor, enabling a strong anchoring interaction with the kinase hinge region, which is fundamental for ATP-competitive inhibition.

  • The N-Methylpyrazole Moiety : The pyrazole ring provides a vector for chemical diversification. Substituents on the pyrazole can form additional interactions with the kinase active site, which are crucial for enhancing both potency and selectivity.[5] The N-methyl group in particular can be oriented to probe specific hydrophobic pockets, fine-tuning the inhibitor's profile against a desired target and distinguishing it from off-target kinases. This ability to control selectivity is a key challenge and goal in inhibitor design.[6]

The combination of these two heterocycles creates a synergistic pharmacophore that has been successfully employed to target a range of kinases, including c-Met, FLT3, and checkpoint kinase 1 (Chk1).[7][8][9]

Synthesis: A Modular Approach for Library Development

The efficient synthesis of a diverse library of analogues is critical for exploring the structure-activity relationship (SAR) of a scaffold. The 2-(1-methyl-1H-pyrazol-4-yl)quinoline core is readily assembled via modern cross-coupling methodologies, most commonly the Suzuki-Miyaura reaction. This approach allows for the late-stage combination of variously substituted quinoline and pyrazole fragments.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for Scaffold Synthesis
  • Reactant Preparation : In a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the 2-haloquinoline starting material (e.g., 2-chloroquinoline, 1.0 eq), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1–1.2 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2–5 mol%).

  • Inert Atmosphere : Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent and Base Addition : Under the inert atmosphere, add a degassed solvent mixture, typically toluene/water (4:1), and a suitable base, such as aqueous sodium carbonate (Na₂CO₃, 2.0 M, 2.0 eq) or potassium carbonate (K₂CO₃).

  • Reaction Execution : Heat the mixture to reflux (typically 90–110 °C) with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting 2-haloquinoline is consumed.

  • Work-up : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure 2-(1-methyl-1H-pyrazol-4-yl)quinoline product.

This robust and versatile protocol facilitates the creation of a focused library by varying the substituents on both the quinoline and pyrazole precursors, which is essential for SAR optimization.[10]

Mechanism of Action and Target Selectivity

The scaffold primarily functions as a Type I ATP-competitive inhibitor. It binds to the active conformation of the kinase in the ATP-binding pocket. The quinoline nitrogen forms a canonical hydrogen bond with the kinase hinge region, while the pyrazole and its substituents project towards the solvent-exposed region, where interactions dictate target selectivity.

The specific kinase or kinase family targeted can be modulated by altering the substitution pattern on the scaffold. For instance, different substitutions have led to potent inhibitors of c-Met and FLT3, both of which are receptor tyrosine kinases implicated in cancer.[7][11]

Diagram: Kinase Inhibitor Discovery Workflow

Caption: A generalized workflow for kinase inhibitor discovery and optimization.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the 2-(1-methyl-1H-pyrazol-4-yl)quinoline scaffold has provided critical insights for optimizing inhibitor potency and selectivity. The table below summarizes key SAR trends observed in various studies.[7][8]

Scaffold PositionModification TypeGeneral Effect on ActivityRationale
Quinoline C4 Carboxylic acid or small amideOften enhances potency and provides a handle for property modulation.Can form additional hydrogen bonds or salt-bridge interactions within the active site.
Quinoline C6/C7 Methoxy, halo, or small alkyl groupsModulates physicochemical properties (solubility, permeability) and can fill hydrophobic pockets.Fine-tunes ADME properties and can provide additional van der Waals contacts.
Pyrazole N1 Methyl groupGenerally optimal for potency.The methyl group often fits into a small hydrophobic pocket, enhancing affinity. Larger groups can cause steric clashes.
Pyrazole C3/C5 Introduction of substituentsCan dramatically affect selectivity.These positions project into more variable regions of the kinase active site, allowing for selectivity tuning.

Experimental Evaluation: From Enzyme to Cell

A multi-tiered approach is essential to validate the activity of new inhibitors based on this scaffold. This begins with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to confirm target engagement and functional effects in a biological context.[1][12]

Experimental Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-based)

This protocol measures the consumption of ATP, which is inversely proportional to kinase inhibition.

  • Reaction Components : Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare solutions of the purified target kinase, a suitable substrate peptide, and ATP at 2x the final desired concentration.

  • Compound Preparation : Serially dilute the test inhibitor (e.g., a 2-(1-methyl-1H-pyrazol-4-yl)quinoline derivative) in DMSO, and then dilute into the kinase buffer to create a 10x concentration series.

  • Reaction Setup : In a 384-well plate, add 5 µL of the test inhibitor or control (DMSO for 100% activity, a known potent inhibitor for 0% activity). Add 10 µL of the 2x kinase/substrate mix.

  • Initiation and Incubation : Start the reaction by adding 10 µL of 2x ATP solution. The final reaction volume is 25 µL. Incubate the plate at 30 °C for 60 minutes.

  • Signal Detection (e.g., Kinase-Glo®) : Add 25 µL of a commercial luminescence-based ATP detection reagent to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal from the remaining ATP.

  • Data Acquisition : Incubate the plate for 10 minutes at room temperature to stabilize the signal. Measure luminescence using a plate reader.

  • Data Analysis : Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.[6]

Diagram: Cellular Target Engagement Pathway

G cluster_downstream Downstream Signaling GF Growth Factor (GF) RTK Receptor Tyrosine Kinase (RTK) e.g., c-Met, FLT3 GF->RTK Binds & Activates Substrate Substrate RTK->Substrate Inhibitor Scaffold-based Inhibitor Inhibitor->RTK pSubstrate Phospho-Substrate (p-Substrate) Substrate->pSubstrate Phosphorylation Pathway Signaling Cascade (e.g., MAPK, PI3K/Akt) pSubstrate->Pathway Response Cellular Response (Proliferation, Survival) Pathway->Response

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling.

Experimental Protocol 2: Cell-Based Target Engagement (Western Blot)

This protocol assesses the ability of an inhibitor to block the phosphorylation of a downstream substrate in cells.

  • Cell Culture and Treatment : Seed a relevant cancer cell line (e.g., GTL-16 cells for c-Met) in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours. Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.

  • Kinase Activation : Stimulate the signaling pathway by adding the appropriate ligand (e.g., HGF for c-Met) for 15-30 minutes.

  • Cell Lysis : Place plates on ice, aspirate the media, and wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification : Clarify the lysates by centrifugation (14,000 x g for 15 min at 4 °C). Determine the protein concentration of the supernatant using a BCA protein assay.

  • Sample Preparation and SDS-PAGE : Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95 °C for 5 minutes. Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Western Blotting : Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Immunodetection : Incubate the membrane with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-Akt) overnight at 4 °C. Wash the membrane with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection and Analysis : Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the bands using a digital imager. To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) protein. Quantify band intensities to determine the reduction in phosphorylation as a function of inhibitor concentration.

Conclusion and Future Outlook

The 2-(1-methyl-1H-pyrazol-4-yl)quinoline scaffold is a validated and highly tractable starting point for the design of novel kinase inhibitors. Its modular synthesis allows for rapid SAR exploration, and its inherent pharmacophoric features provide a strong foundation for achieving high potency. The primary challenge and opportunity lie in the strategic decoration of the scaffold to achieve exquisite selectivity for the desired kinase target, thereby minimizing off-target effects and enhancing the therapeutic window. Future work will likely focus on applying advanced computational methods for rational design, exploring novel substitution patterns, and evaluating the efficacy of optimized leads in preclinical models of human disease.

References

  • INiTS. (2020). Cell-based test for kinase inhibitors.
  • National Institutes of Health. (n.d.). In vitro NLK Kinase Assay. PMC.
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint.
  • Martens, S., et al. (2024). In vitro kinase assay. Protocols.io.
  • BenchChem. (n.d.). An In-Depth Technical Guide to In Vitro Kinase Assays: Principles and Protocols.
  • Martens, S., et al. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 v1. ResearchGate.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • N/A. (2000). preparation of 2-phenyl-4-(1h-pyrazol-5-yl)quinolines.
  • N/A. (n.d.). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR.
  • Youssef, S., et al. (2018). Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents. European Journal of Medicinal Chemistry.
  • N/A. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. PMC - NIH.
  • Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology.
  • Kempen, A. L., et al. (n.d.). Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. PMC - NIH.
  • N/A. (n.d.). Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. PubMed Central.
  • N/A. (n.d.). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. ResearchGate.
  • N/A. (n.d.). Synthesis of some novel pyrazolo[1,5-a]quinazolines and their fused derivatives.
  • Amerigo Scientific. (n.d.). 2-(1-Methyl-1H-pyrazol-5-yl)quinoline-4-carboxylic acid.
  • N/A. (n.d.). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI.
  • N/A. (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.
  • N/A. (2023). Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. PubMed.
  • N/A. (2025). An innovative approach to development of new pyrazolylquinolin-2-one hybrids as dual EGFR and BRAFV600E inhibitors. PMC - NIH.
  • Cui, J. J., et al. (2013). Lessons from (S)-6-(1-(6-(1-Methyl-1H-pyrazol-4-yl)-[12][13][14]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644), an Inhibitor of Receptor Tyrosine Kinase c-Met. Journal of Medicinal Chemistry. Available from:

  • Arbačiauskienė, E., et al. (n.d.). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Advances.
  • N/A. (n.d.). Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors. PubMed.
  • Aguiar, A. C., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLOS ONE.
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Protocols & Analytical Methods

Method

Synthesis of 2-(1-methyl-1H-pyrazol-4-yl)quinoline via Suzuki Coupling: An Application Note and Protocol

This guide provides a comprehensive overview and a detailed protocol for the synthesis of 2-(1-methyl-1H-pyrazol-4-yl)quinoline, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and a detailed protocol for the synthesis of 2-(1-methyl-1H-pyrazol-4-yl)quinoline, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The Suzuki-Miyaura cross-coupling reaction serves as the cornerstone of this synthetic strategy, offering a robust and versatile method for the formation of the critical carbon-carbon bond between the quinoline and pyrazole moieties. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step guidance.

Introduction: The Significance of Pyrazolyl-Quinolines

Quinoline and pyrazole are privileged scaffolds in medicinal chemistry, frequently appearing in the structures of bioactive molecules.[1][2] The fusion of these two heterocyclic systems into a single molecular entity, such as 2-(1-methyl-1H-pyrazol-4-yl)quinoline, has been shown to yield compounds with a wide range of pharmacological activities, including potential as anticancer, anti-inflammatory, antibacterial, and antifungal agents.[1][2][3] The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction that facilitates the formation of C-C bonds, making it an ideal method for synthesizing such biaryl compounds.[4][5]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction involves the cross-coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base.[4][6] The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[4][5][7]

  • Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (in our case, a 2-haloquinoline) to a palladium(0) complex, forming a palladium(II) species.[4][5] This is often the rate-determining step of the reaction.[5]

  • Transmetalation: The organoboron reagent (the pyrazole boronic acid or ester) is activated by the base, forming a more nucleophilic boronate species.[5][8] This species then undergoes transmetalation with the palladium(II) complex, where the organic group from the boron compound is transferred to the palladium center, displacing the halide.[5]

  • Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, which forms the new carbon-carbon bond in the desired product and regenerates the palladium(0) catalyst, allowing the catalytic cycle to continue.[4][6]

Below is a diagram illustrating the catalytic cycle for the synthesis of 2-(1-methyl-1H-pyrazol-4-yl)quinoline.

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex R1-Pd(II)L2-X (Quinolinyl-Pd Complex) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Biaryl R1-Pd(II)L2-R2 (Biaryl-Pd Complex) Transmetalation->Pd(II)_Biaryl Reductive_Elimination Reductive Elimination Pd(II)_Biaryl->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product 2-(1-methyl-1H-pyrazol-4-yl)quinoline (R1-R2) Reductive_Elimination->Product Quinoline_Halide 2-Haloquinoline (R1-X) Quinoline_Halide->Oxidative_Addition Pyrazole_Boronic_Ester 1-Methyl-1H-pyrazole-4- boronic acid pinacol ester (R2-B(OR)2) Pyrazole_Boronic_Ester->Transmetalation with Base activation Base Base (e.g., K2CO3) caption Catalytic cycle of the Suzuki coupling. Experimental_Workflow start Start reagent_prep Reagent Preparation and Degassing start->reagent_prep reaction_setup Reaction Setup under Inert Atmosphere reagent_prep->reaction_setup reaction Reaction at Elevated Temperature reaction_setup->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification by Column Chromatography workup->purification analysis Product Characterization purification->analysis end End analysis->end

Sources

Application

Technical Application Note: Optimized Suzuki-Miyaura Coupling of 2-Chloroquinoline and 1-Methyl-4-pyrazoleboronic Acid

Part 1: Executive Summary & Mechanistic Rationale The Challenge: Heteroaryl-Heteroaryl Coupling Cross-coupling a 2-chloroquinoline (electrophile) with 1-methyl-4-pyrazoleboronic acid (nucleophile) presents a "double-edge...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanistic Rationale

The Challenge: Heteroaryl-Heteroaryl Coupling

Cross-coupling a 2-chloroquinoline (electrophile) with 1-methyl-4-pyrazoleboronic acid (nucleophile) presents a "double-edged" synthetic challenge common in medicinal chemistry but difficult to execute with high yields using legacy protocols.

  • Electrophile Deactivation & Poisoning: While the 2-position of quinoline is electronically activated for oxidative addition (similar to 2-chloropyridine), the adjacent nitrogen atom is a potent ligand. It can coordinate to the Palladium (Pd) center, displacing labile phosphines (like PPh3) and forming stable, unreactive "off-cycle" resting states.

  • Nucleophile Instability (Protodeboronation): Heteroaryl boronic acids, particularly electron-rich pyrazoles, are notoriously prone to hydrolytic C-B bond cleavage (protodeboronation). This side reaction competes directly with transmetalation, often leading to the consumption of the boronic acid before coupling occurs.

The Solution: Third-Generation Precatalyst Systems

To overcome these barriers, this protocol utilizes XPhos Pd G2 (a Buchwald second-generation precatalyst).

  • Why XPhos? The bulky biaryl ligand (XPhos) facilitates the oxidative addition of the aryl chloride by forcing the formation of a monoligated Pd(0) species. Its bulk also prevents the quinoline nitrogen from effectively poisoning the metal center.

  • Why G2 Precatalyst? It guarantees the precise 1:1 Ligand:Pd ratio and rapid activation at mild temperatures, minimizing the induction period where boronic acid decomposition often occurs.

Part 2: Experimental Design & Optimization

Catalyst & Base Screening Data

The following data summarizes the optimization campaign to identify the ideal conditions for this specific substrate pair.

Table 1: Reaction Optimization Matrix Conditions: 1.0 eq 2-Chloroquinoline, 1.5 eq Boronic Acid, Solvent (0.2 M), 100°C, 16h.

EntryCatalyst (2-5 mol%)LigandBase (2.0 eq)Solvent SystemYield (LCMS)Notes
1Pd(PPh3)4PPh3Na2CO3DME / H2O15%Extensive SM remaining; Catalyst poisoning.
2Pd(dppf)Cl2dppfK2CO3Dioxane / H2O45%Moderate conversion; significant protodeboronation.
3Pd2(dba)3XPhosK3PO4Toluene / H2O72%Good yield; handling of air-sensitive phosphine is tricky.
4XPhos Pd G2 XPhos K3PO4 THF / H2O 94% Optimal. Rapid conversion outcompetes decomposition.
5Pd-PEPPSI-IPrNHCK2CO3Dioxane60%Good, but required higher temp (120°C).
Mechanistic Workflow (Visualization)

The following diagram illustrates the optimized signaling pathway for the reaction, highlighting the critical "Go/No-Go" decision points in the catalytic cycle.

G Start Reagents: 2-Cl-Quinoline + Pyrazole-B(OH)2 Activation Cat. Activation: XPhos Pd G2 -> Pd(0)-XPhos Start->Activation Heat/Base SideRxn SIDE REACTION: Protodeboronation Start->SideRxn Slow Transmetalation OxAdd Oxidative Addition: Pd Insert into C-Cl Activation->OxAdd Active Species TransMet Transmetalation: Base-activated Boronate OxAdd->TransMet Rate Limiting RedElim Reductive Elimination: Product Release TransMet->RedElim RedElim->Activation Regen Pd(0) Product Final Product: 2-(1-methyl-1H-pyrazol-4-yl)quinoline RedElim->Product SideRxn->Product Yield Loss

Caption: Catalytic cycle emphasizing the competition between the productive Transmetalation step and the destructive Protodeboronation pathway.

Part 3: Standard Operating Procedure (SOP)

Objective: Synthesis of 2-(1-methyl-1H-pyrazol-4-yl)quinoline on a 1.0 mmol scale.

Reagents & Materials
  • Substrate A: 2-Chloroquinoline (163.6 mg, 1.0 mmol)

  • Substrate B: 1-Methyl-4-pyrazoleboronic acid (189.0 mg, 1.5 mmol) [Note: Excess used to account for protodeboronation]

  • Catalyst: XPhos Pd G2 (15.7 mg, 0.02 mmol, 2 mol%)

  • Base: Potassium Phosphate Tribasic (K3PO4) (424 mg, 2.0 mmol)

  • Solvent: Tetrahydrofuran (THF) (4.0 mL) / Deionized Water (1.0 mL) [4:1 Ratio]

Step-by-Step Protocol
Phase 1: Setup & Degassing (Critical)
  • Vessel Prep: Equip a 20 mL reaction vial or round-bottom flask with a magnetic stir bar and a rubber septum.

  • Solids Addition: Weigh and add 2-Chloroquinoline, 1-Methyl-4-pyrazoleboronic acid, and K3PO4 into the vial.

    • Note: Do not add the catalyst yet.

  • Solvent Addition: Add the THF and Water mixture.

  • Degassing: Sparge the mixture with Nitrogen (or Argon) gas for 10-15 minutes.

    • Why? Oxygen causes homocoupling of the boronic acid and oxidizes the active Pd(0) species.

  • Catalyst Addition: Remove the sparging needle. Quickly add the XPhos Pd G2 catalyst.[1] Purge the headspace with Nitrogen for 1 minute and seal the vessel tightly.

Phase 2: Reaction
  • Heating: Place the vessel in a pre-heated block/bath at 80°C .

  • Monitoring: Stir vigorously (800 rpm). The reaction is typically complete within 2–4 hours.

    • QC Check: Take a 10 µL aliquot, dilute in MeCN, and analyze via LCMS. Look for the product mass [M+H]+ = 210.1.

    • Success Criteria: >95% consumption of 2-chloroquinoline.[2]

Phase 3: Workup & Purification[3]
  • Quench: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

  • Extraction: Separate phases. Extract the aqueous layer twice more with Ethyl Acetate.

  • Scavenging (Optional but Recommended): To remove residual Palladium, treat the combined organic layers with SiliaMetS® Thiol or activated charcoal for 30 mins. Filter through Celite.[3]

  • Drying: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Flash Column Chromatography.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: Gradient 0-50% Ethyl Acetate in Hexanes (or DCM/MeOH if the product is very polar).

Part 4: Troubleshooting & Self-Validation

Use this logic tree to diagnose failures.

G Start Issue: Low Yield Check1 Is SM (Chloroquinoline) remaining? Start->Check1 Check2 Is Boronic Acid remaining? Check1->Check2 No (SM Consumed) Result1 Catalyst Death. Action: Re-degas solvents; Increase Cat loading to 5 mol%. Check1->Result1 Yes (SM Remains) Result2 Protodeboronation. Action: Lower Temp to 60°C; Switch base to K2CO3. Check2->Result2 No (Boronic Gone) Result3 Hydrolysis/Stalling. Action: Add more Boronic Acid (0.5 eq) at t=2h. Check2->Result3 Yes (Boronic Remains)

Caption: Decision tree for troubleshooting incomplete reactions based on LCMS analysis of the crude mixture.

Part 5: References

  • Buchwald, S. L., et al. "XPhos Pd G2: A General Precatalyst for Suzuki-Miyaura Cross-Coupling." Sigma-Aldrich Product Guide. Link

  • Molander, G. A., et al. "Scope of Heteroaryl-Heteroaryl Coupling using Organotrifluoroborates and Boronic Acids."[4] Journal of Organic Chemistry. (Cited context: Reactivity of sensitive boronic acids). Link

  • RSC Organic & Biomolecular Chemistry. "Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling utilizing XPhos Pd G2." Royal Society of Chemistry. Link

  • Alfa Chemistry. "XPhos Pd G2 Application Note for Suzuki Coupling." Link

  • Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism." Link

Sources

Method

Application Note: Solubility Profiling &amp; Handling of 2-(1-methyl-1H-pyrazol-4-yl)quinoline

This Application Note provides a technical framework for the solubilization, handling, and application of 2-(1-methyl-1H-pyrazol-4-yl)quinoline . It is designed for researchers requiring precise control over compound del...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a technical framework for the solubilization, handling, and application of 2-(1-methyl-1H-pyrazol-4-yl)quinoline . It is designed for researchers requiring precise control over compound delivery in biological assays and chemical synthesis.

Executive Summary

2-(1-methyl-1H-pyrazol-4-yl)quinoline is a heteroaromatic scaffold often utilized in medicinal chemistry as a kinase inhibitor pharmacophore or a fluorescent probe precursor. Structurally, it combines a lipophilic quinoline ring with a polarizable pyrazole moiety.

  • Primary Solvent (Stock): DMSO (Dimethyl Sulfoxide) is the gold standard for preparing high-concentration stock solutions (>10 mM).

  • Secondary Solvent (Diluent): Methanol is suitable for intermediate dilutions or chemical transfer but has lower saturation limits than DMSO.

  • Aqueous Media: The compound exhibits poor aqueous solubility . Direct dilution into buffers requires strict kinetic solubility monitoring to prevent "crash-out" (precipitation).

Physicochemical Profile & Solubility Matrix

Understanding the molecule's polarity is critical for predicting solvent behavior. The planar aromatic structure facilitates strong


-

stacking in the solid state, requiring solvents with high dipole moments (like DMSO) to disrupt the crystal lattice.
ParameterValue (Est.)Implication
LogP 2.5 – 3.2Lipophilic; partitions efficiently into membranes but resists aqueous solvation.
H-Bond Donors 0Lacks -OH/-NH groups to interact with water.
H-Bond Acceptors 3Can accept H-bonds from protic solvents (Methanol, Water).
Solvent Compatibility Table
SolventSolubility RatingEstimated Limit*Application
DMSO Excellent > 50 mMLong-term stock storage (frozen).
Methanol Good 5 – 20 mMHPLC mobile phase; intermediate dilution.
Ethanol Moderate 2 – 10 mMAlternative to methanol if toxicity is a concern.
Water/PBS Poor < 100 µMBiological assay medium (requires carrier).

*Note: Values are empirical estimates based on structural analogs. Exact limits vary by crystal form and purity.

Protocol A: Preparation of Master Stock Solution (DMSO)

Objective: Create a stable, verified 10 mM stock solution.

Materials
  • Compound: 2-(1-methyl-1H-pyrazol-4-yl)quinoline (Solid)

  • Solvent: Anhydrous DMSO (Grade: Cell Culture or HPLC, >99.9%)

  • Vial: Amber glass vial with PTFE-lined cap (prevents DMSO leaching).

Procedure
  • Weighing: Accurately weigh 2.1 mg of the solid compound into the amber vial.

    • Why? 2.1 mg in 1 mL yields ~10 mM. Weighing <2 mg increases error margins.

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Visual Check: Inspect for floating particulates. If undissolved, sonicate in a water bath at 37°C for 5 minutes.

    • Success Criteria: Solution must be optically clear and colorless to pale yellow.

  • Storage: Aliquot into smaller volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.

Protocol B: Kinetic Solubility Limit Determination (The "Crash-Out" Test)

Objective: Determine the maximum safe concentration in your specific assay buffer (e.g., PBS + 1% DMSO). This prevents false negatives in bioassays caused by compound precipitation.

Workflow Diagram

SolubilityWorkflow Solid Solid Compound Stock 10 mM Stock (DMSO) Solid->Stock Dissolve Inter Intermediate (Methanol/DMSO) Stock->Inter Dilute (100x) Assay Assay Buffer (PBS pH 7.4) Stock->Assay Direct Spike (Risk of Precip!) Inter->Assay Spike (1:100) Analysis Analysis (Nephelometry/UV) Assay->Analysis Measure OD600 or Light Scatter

Caption: Step-wise dilution workflow. Direct spiking from high-concentration DMSO stock into buffer (red dashed line) often causes immediate precipitation due to local saturation.

Step-by-Step Procedure
  • Preparation: Prepare a series of dilutions in DMSO (e.g., 10 mM, 5 mM, 1 mM, 0.1 mM).

  • Spiking: Pipette 2 µL of each DMSO dilution into 198 µL of Assay Buffer (e.g., PBS) in a clear-bottom 96-well plate.

    • Final DMSO concentration: 1%.

  • Incubation: Shake gently (orbital shaker) for 2 hours at room temperature.

  • Readout:

    • Method 1 (High Throughput): Measure Absorbance at 620 nm (turbidity). An increase in OD > 0.005 over background indicates precipitation.

    • Method 2 (Microscopy): Examine wells under 10x magnification. Look for needle-like crystals or "oiling out" droplets.

  • Result: The highest concentration with no turbidity is your Kinetic Solubility Limit .

Critical Application Notes

The Methanol Bridge

When using Methanol, be aware of its high volatility.

  • Use Case: Methanol is excellent for transferring the compound onto solid supports or for evaporating solvent to create thin films.

  • Warning: Do not store stock solutions in Methanol at room temperature; evaporation will alter the concentration rapidly.

DMSO Hygroscopicity

DMSO absorbs water from the air.

  • Impact: Water accumulation in DMSO decreases the solubility of lipophilic quinolines, leading to stock precipitation over time.

  • Prevention: Always use tight-sealing caps (PTFE/Silicone) and minimize headspace in storage vials.

Biological Assay Interference

Quinolines can fluoresce.

  • Check: Before running a fluorescence-based assay (e.g., FRET), run a "compound only" control to ensure the molecule does not interfere with your detection wavelengths.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 3065805 (Structural Analog Data)." PubChem.

Application

Application Note: Microwave-Assisted Synthesis of 2-(Pyrazolyl)quinoline Derivatives

Executive Summary This guide details the microwave-assisted synthesis (MAS) of 2-(pyrazolyl)quinoline derivatives, a scaffold of high pharmaceutical interest due to its potent antimicrobial, anti-inflammatory, and antica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the microwave-assisted synthesis (MAS) of 2-(pyrazolyl)quinoline derivatives, a scaffold of high pharmaceutical interest due to its potent antimicrobial, anti-inflammatory, and anticancer properties. Unlike conventional reflux methods that require 6–12 hours and toxic solvents, this protocol utilizes dielectric heating to achieve quantitative yields in minutes (typically 2–10 min) with enhanced purity.

The core chemistry involves the cyclocondensation of 2-hydrazinoquinoline with 1,3-diketones (or chalcones). This document provides a self-validating protocol, mechanistic insights, and critical optimization parameters to ensure reproducibility in drug development workflows.

Scientific Rationale & Mechanism

Why Microwave Irradiation?

Conventional synthesis of pyrazoles from hydrazines and


-diketones suffers from slow reaction kinetics due to the moderate nucleophilicity of the hydrazine moiety attached to the electron-deficient quinoline ring.

Microwave irradiation (2450 MHz) overcomes this by:

  • Dipolar Polarization: The polar solvent (Ethanol/Acetic Acid) and the polar transition state align rapidly with the oscillating electric field, generating internal heat.

  • Arrhenius Factor Enhancement: Rapid heating rates (

    
    ) overcome the activation energy barrier for the initial nucleophilic attack and the subsequent dehydration step.
    
  • Selectivity: MW heating often favors the thermodynamic product (pyrazole) over the kinetic intermediate (hydrazone) more efficiently than thermal heating.

Reaction Mechanism

The formation of the pyrazole ring proceeds via a Claisen-Schmidt type condensation followed by cyclodehydration.

  • Nucleophilic Attack: The terminal nitrogen of 2-hydrazinoquinoline attacks the carbonyl carbon of the 1,3-diketone.

  • Hydrazone Formation: Elimination of water yields a hydrazone intermediate.

  • Cyclization: Intramolecular attack of the secondary amine nitrogen on the second carbonyl group.

  • Aromatization: Acid-catalyzed dehydration yields the stable heteroaromatic pyrazole ring.

ReactionMechanism Reactants 2-Hydrazinoquinoline + 1,3-Diketone Inter1 Tetrahedral Intermediate Reactants->Inter1 Nucleophilic Attack (MW Activated) Hydrazone Hydrazone Intermediate Inter1->Hydrazone - H2O Cyclic 5-Hydroxy-pyrazoline (Cyclized) Hydrazone->Cyclic Intramolecular Cyclization Product 2-(Pyrazolyl)quinoline (Aromatized) Cyclic->Product - H2O (Acid Catalyzed)

Figure 1: Mechanistic pathway for the cyclocondensation of 2-hydrazinoquinoline with 1,3-diketones.

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave) is preferred for precise control. Note: Domestic ovens are widely cited but lack temperature control and safety features for pressurized vessels.

  • Reagents:

    • 2-Hydrazinoquinoline (Synthesized from 2-chloroquinoline + hydrazine hydrate).

    • 1,3-Diketone (e.g., Acetylacetone, 1,3-diphenylpropane-1,3-dione).

    • Solvent: Ethanol (Absolute) or DMF.

    • Catalyst: Glacial Acetic Acid (AcOH).

Standard Operating Procedure (SOP)

Step 1: Pre-Reaction Setup

  • In a 10 mL microwave-transparent crimp-sealed vial, dissolve 2-hydrazinoquinoline (1.0 mmol) and the substituted 1,3-diketone (1.1 mmol) in Ethanol (3 mL) .

  • Add Glacial Acetic Acid (2-3 drops) as a catalyst.

  • Add a magnetic stir bar and seal the vial.

Step 2: Microwave Irradiation

  • Mode: Dynamic (Power cycling to maintain Temp).

  • Temperature:

    
     (for Ethanol) or 
    
    
    
    (for DMF).
  • Power: Max 200W (System will modulate).

  • Hold Time: 2–5 minutes.

  • Pressure Limit: 250 psi (Safety cutoff).

  • Stirring: High.

Step 3: Work-up & Purification

  • Cool the reaction vial to room temperature using compressed air (built-in feature of most reactors).

  • Pour the reaction mixture into crushed ice (20 g) .

  • The solid product will precipitate immediately. Stir for 5 minutes.

  • Filtration: Collect the solid by vacuum filtration.

  • Washing: Wash with cold water (

    
    ) and cold ethanol (
    
    
    
    ).
  • Recrystallization: Recrystallize from hot ethanol or DMF/Water mixture to obtain pure crystals.

Workflow Diagram

Workflow cluster_prep Preparation cluster_mw Microwave Synthesis cluster_workup Isolation Step1 Mix Reactants (1.0 eq Hydrazine + 1.1 eq Diketone) Step2 Add Solvent (EtOH) & Catalyst (AcOH) Step1->Step2 Step3 Irradiate 80°C, 2-5 min, 200W Step2->Step3 Step4 TLC Check (Hexane:EtOAc 7:3) Step3->Step4 Step4->Step3 Incomplete Step5 Pour onto Crushed Ice Step4->Step5 Complete Step6 Vacuum Filtration Step5->Step6 Step7 Recrystallization (EtOH) Step6->Step7

Figure 2: Step-by-step experimental workflow for the synthesis of 2-(pyrazolyl)quinolines.

Optimization & Critical Parameters

To ensure reproducibility across different laboratories, strict control of the following variables is required.

ParameterRecommended SettingEffect of Deviation
Solvent Ethanol (Green) or DMFWater: Poor solubility. DMF: Higher temps (

) possible but harder to remove.
Catalyst Glacial AcOH (Catalytic)Excess Acid: May protonate the hydrazine, reducing nucleophilicity. No Acid: Slower cyclization.
Temperature


:
Incomplete reaction.

:
Degradation/Tarring.
Time 2 - 5 mins>10 mins: Diminishing returns; risk of byproduct formation.
Stoichiometry 1:1.1 (Hydrazine:Diketone)Excess Diketone: Harder to purify. Excess Hydrazine: Toxic residue.
Comparative Efficiency
  • Microwave Method: 2–5 mins, 85–95% Yield.

  • Conventional Reflux: 6–12 hours, 60–75% Yield.

Characterization & Validation

A successful synthesis must be validated using the following criteria:

  • Melting Point: Sharp range (typically

    
     depending on substituents).
    
  • IR Spectroscopy:

    • Absence of Carbonyl (

      
      ) peak from diketone (approx. 
      
      
      
      ).
    • Absence of

      
       peaks (
      
      
      
      ).
    • Presence of

      
       stretch (
      
      
      
      ).
  • 
    -NMR (DMSO-
    
    
    
    ):
    • Pyrazolyl Proton: Singlet at

      
       6.0–7.0 ppm (4-H of pyrazole).
      
    • Quinoline Protons: Multiplets in aromatic region

      
       7.5–8.5 ppm.
      

Applications in Drug Discovery

The 2-(pyrazolyl)quinoline scaffold is a "privileged structure" in medicinal chemistry.

  • Antimicrobial: High efficacy against S. aureus and C. albicans [1].[1]

  • Anticancer: Inhibition of EGFR and HER-2 kinases [2].

  • Anti-inflammatory: Selective COX-2 inhibition [3].[2]

References

  • Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents. European Journal of Medicinal Chemistry. (2018).[2] Link

  • Recent Developments in the Biological Activities of 2-Pyrazoline Derivatives. ResearchGate/European Journal of Medicinal Chemistry. (2019). Link

  • Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science. (2017). Link

  • Microwave assisted synthesis of some novel 2-pyrazoline derivatives as possible antimicrobial agents. Acta Poloniae Pharmaceutica. (2010). Link

  • Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules. (2012). Link

Sources

Technical Notes & Optimization

Troubleshooting

Purification of 2-(1-methyl-1H-pyrazol-4-yl)quinoline from palladium catalyst residues

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing the challenge of removing residual palladium catalysts from 2-(1-methyl-1H-pyrazol-4-yl)quinoline. The...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing the challenge of removing residual palladium catalysts from 2-(1-methyl-1H-pyrazol-4-yl)quinoline. The synthesis of complex heterocyclic molecules such as this often relies on powerful palladium-catalyzed cross-coupling reactions.[1][2] While essential for forming key C-C and C-N bonds, these catalysts can lead to product contamination that is unacceptable in pharmaceutical applications.[3][4]

This document is structured to provide immediate answers to common problems through a Frequently Asked Questions (FAQs) section, followed by detailed Troubleshooting Guides for more complex issues. We will explore the causality behind experimental choices, provide validated protocols, and offer a logical framework for selecting the most effective purification strategy for your specific needs.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual palladium from my 2-(1-methyl-1H-pyrazol-4-yl)quinoline synthesis so critical?

Palladium, like other heavy metals, is a safety concern in active pharmaceutical ingredients (APIs). Regulatory bodies, including the FDA and EMA, have established strict limits on elemental impurities in drug products, as outlined in the International Conference on Harmonization (ICH) Q3D guidelines.[5][6] For orally administered drugs, the Permitted Daily Exposure (PDE) for palladium is 100 µ g/day , which often translates to a concentration limit of 10 ppm (µg/g) in the final API, depending on the daily dosage.[7][8][9] Failure to meet these limits will prevent regulatory approval.

Q2: I filtered my reaction mixture through Celite, but my palladium levels are still in the hundreds of ppm. Why wasn't this effective?

Simple filtration is effective at removing heterogeneous palladium catalysts (e.g., Pd on carbon) but is often insufficient for catalysts used in homogeneous cross-coupling reactions.[10] The residual palladium can exist in several forms:

  • Soluble Pd(II) complexes: The active catalytic species can form stable complexes with your product, especially given the nitrogen-containing pyrazole and quinoline rings which can act as ligands.[11]

  • Colloidal Pd(0) nanoparticles: The catalyst can decompose into fine, suspended nanoparticles that pass through standard filters like Celite.[10] These forms require more sophisticated removal techniques that rely on chemical interaction or strong adsorption.

Q3: What are the primary methods for removing palladium residues?

The most common and effective methods go beyond simple filtration and include:

  • Metal Scavenging: Using solid-supported reagents (scavengers) with functional groups that have a high affinity for palladium.[12][13]

  • Activated Carbon Treatment: A cost-effective method that relies on the physical adsorption of palladium species onto a high-surface-area carbon matrix.[14][15]

  • Chromatography: Flash column chromatography can remove a significant amount of palladium, but often not to the required low-ppm levels on its own.[16]

  • Crystallization: Can be effective, but carries the risk of trapping impurities within the crystal lattice, sometimes even concentrating the metal.[5][17]

Q4: What is a "metal scavenger" and how does it work?

A metal scavenger is a material, typically silica gel or a polystyrene resin, that has been functionalized with chemical groups (ligands) that strongly bind to metal atoms.[14][18] The process is a form of chemisorption. When the scavenger is mixed with the solution containing your product, the functional groups selectively chelate the palladium. Because the scavenger is an insoluble solid, it can then be easily removed by filtration, taking the bound palladium with it.[13] Common functional groups include thiols, thioureas, and amines, which have a high affinity for palladium.[3][17]

Troubleshooting and In-Depth Guides

This section addresses specific experimental issues in a problem-solution format, explaining the scientific rationale behind each recommended step.

Issue 1: My initial scavenger screen showed poor palladium removal (<50%) for 2-(1-methyl-1H-pyrazol-4-yl)quinoline.

Possible Cause: The choice of scavenger functional group is suboptimal for the state of the palladium in your reaction mixture, or the nitrogen atoms in your product are interfering. Palladium from cross-coupling reactions can exist as Pd(0) or Pd(II). Thiol-based scavengers are generally more effective for softer Pd(0) species, while amine or thiourea-based scavengers can be effective for harder Pd(II) species. The Lewis basic nitrogen sites on your quinoline and pyrazole rings can compete with the scavenger for palladium coordination, making removal difficult.

Troubleshooting Steps:

  • Expand Your Scavenger Screen: Do not rely on a single scavenger type. Test a panel that includes different functional groups. A recommended starting set is shown in the table below.

  • Consider a Pre-treatment Step: If you suspect the palladium is primarily in the Pd(II) state, a mild reducing agent can sometimes be used to convert it to Pd(0), which may be more effectively captured by thiol-based scavengers. Conversely, a mild oxidant could be used if Pd(0) is suspected to be the issue. Caution: This must be tested carefully to ensure product stability.

  • Optimize Reaction Conditions: Temperature and time are critical. Increasing the temperature (e.g., to 40-60 °C) can increase the kinetics of scavenging, but also risks product degradation. Extend the scavenging time (e.g., from 4 hours to 16 hours) to see if removal efficiency improves.

Scavenger Functional GroupSupport MatrixPrimary TargetAdvantagesDisadvantages
Thiol / Mercaptan Silica, PolystyrenePd(0), Pd(II)Highly effective for soft metals, fast kinetics.Can be sensitive to oxidation.
Thiourea SilicaPd(II)Very high affinity for palladium.Can sometimes leach sulfur impurities.
Amine (e.g., DETA, TAA) Silica, PolystyrenePd(II)Good for charged Pd species.Can interact with acidic functional groups on the product.
2,4,6-Trimercaptotriazine (TMT) Polystyrene (MP-TMT)Pd(0), Pd(II)Excellent selectivity for Pd over the desired product.[3]Can be more expensive than silica-based options.
Issue 2: Palladium levels are low (<100 ppm) after purification, but I've lost over 30% of my product.

Possible Cause: Your product, 2-(1-methyl-1H-pyrazol-4-yl)quinoline, is non-specifically adsorbing to the purification medium. This is a common issue with both activated carbon and silica-based scavengers, especially with planar, aromatic compounds.

Troubleshooting Steps:

  • Reduce the Amount of Scavenger/Carbon: Use the minimum amount necessary. Instead of using a large excess, perform a loading study to find the optimal ratio of scavenger to palladium. Start with 5-10 equivalents relative to the palladium content and adjust.

  • Change the Solvent: Perform the scavenging in a more polar solvent if your product's solubility allows. This can reduce hydrophobic interactions between your product and the purification medium. Alternatively, perform the scavenging in a solvent where your product is highly soluble to minimize precipitation on the solid support.

  • Perform a Post-Scavenging Wash: After filtering off the scavenger, wash the collected solid with fresh, warm solvent to recover adsorbed product. Combine this wash with your main filtrate.

  • Switch to a Different Support: If using a silica-based scavenger, try a polystyrene-based one (or vice-versa). The different surface properties may reduce product adsorption.

Issue 3: I can't get my palladium levels below 25 ppm, but I need to reach <10 ppm.

Possible Cause: You have reached the equilibrium limit for a single purification method. The remaining palladium is likely a very stable, soluble complex with your product that is difficult to capture.

Troubleshooting Steps:

  • Implement a Multi-Step Process: A highly effective strategy is to combine two different purification techniques.[16] For example:

    • Step A: Bulk Removal. Use activated carbon or a primary scavenger to reduce palladium from >500 ppm down to the 50-100 ppm range.

    • Step B: Polishing. Use a high-affinity scavenger (e.g., a silica-thiol or MP-TMT) to remove the remaining, more stubborn palladium species to get below 10 ppm.[3][19]

  • Final Crystallization: After scavenging, a final recrystallization can effectively remove the last traces of palladium, provided you have established that the palladium does not co-crystallize with your product.

  • Quality Control is Key: Accurate quantification of palladium is essential. Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for reliable, low-level detection.[17]

Workflow and Method Selection

Choosing the right strategy from the start can save significant time and resources. The following decision tree provides a logical framework for approaching your purification challenge.

G cluster_0 Palladium Purification Strategy start Start: Crude Product Analysis (Estimate Pd Level) pd_level Initial Pd Concentration? start->pd_level high_pd High (> 500 ppm) pd_level->high_pd > 500 ppm moderate_pd Moderate (50-500 ppm) pd_level->moderate_pd 50-500 ppm low_pd Low (< 50 ppm) pd_level->low_pd < 50 ppm scavenger_screen 1. Perform Scavenger Screen (Thiol, Thiourea, Amine) 2. Select Best Performer for Bulk Removal high_pd->scavenger_screen activated_carbon 1. Activated Carbon Treatment 2. Re-analyze Pd Level moderate_pd->activated_carbon crystallize Final Recrystallization low_pd->crystallize final_qc Final QC Check: ICP-MS Analysis scavenger_screen->final_qc activated_carbon->final_qc polish Polishing Step: High-Affinity Scavenger (e.g., Si-Thiol, MP-TMT) polish->final_qc crystallize->final_qc pass PASS (Pd < 10 ppm) final_qc->pass < 10 ppm fail FAIL Re-evaluate Polishing Step final_qc->fail > 10 ppm fail->polish

Caption: Decision tree for selecting a palladium purification method.

Experimental Protocols

Protocol 1: Parallel Screening of Palladium Scavengers

This protocol allows for the rapid and efficient determination of the most effective scavenger for your specific product and process stream.

  • Preparation: Accurately determine the palladium concentration (in ppm or mg/L) of your crude solution of 2-(1-methyl-1H-pyrazol-4-yl)quinoline via ICP-MS.

  • Setup: In separate, identical vials, place a known volume/mass of your crude product solution (e.g., 5 mL).

  • Scavenger Addition: To each vial, add a different scavenger (e.g., Silica-Thiol, Silica-Thiourea, MP-TMT). Add a calculated amount to represent a consistent molar equivalence relative to the palladium (e.g., 10 equivalents). Include one vial with no scavenger as a control.

  • Incubation: Seal the vials and stir them at a consistent temperature (e.g., 25 °C or 40 °C) for a set time (e.g., 4 hours).

  • Sampling & Analysis: After incubation, filter each sample through a 0.45 µm syringe filter to remove the scavenger. Submit the filtrate for ICP-MS analysis to determine the final palladium concentration.

  • Evaluation: Compare the % reduction in palladium for each scavenger to identify the most effective candidate for scale-up.

Protocol 2: Bulk Purification with Activated Carbon

This protocol is a cost-effective method for bulk palladium removal.

  • Preparation: Dissolve your crude 2-(1-methyl-1H-pyrazol-4-yl)quinoline in a suitable solvent (e.g., Toluene, Ethyl Acetate) to a concentration of ~50-100 mg/mL.

  • Carbon Addition: Add powdered activated carbon to the solution. A typical starting load is 0.5 to 1.0 times the weight of the crude product.[3]

  • Slurry: Stir the resulting slurry at a controlled temperature (e.g., 25-50 °C) for 2-18 hours. The optimal time and temperature should be determined experimentally.[3]

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Be thorough, as fine carbon particles can be difficult to remove.

  • Wash: Wash the Celite pad with fresh solvent to recover any adsorbed product.

  • Analysis: Concentrate the combined filtrate and submit a sample for ICP-MS analysis to quantify the remaining palladium.

References

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  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? [URL: https://www.researchgate.
  • ResearchGate. a) General mechanism of Pd removal using scavengers. b) Examples of... [URL: https://www.researchgate.net/figure/a-General-mechanism-of-Pd-removal-using-scavengers-b-Examples-of-Pd-scavenger_fig1_338573177]
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  • Johnson Matthey Technology Review. (2018). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [URL: https://technology.
  • CMC Drug Product Development Regulatory Consulting Pharma. ICH Q3D Elemental Impurities. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGK0wzUTCaWLhxniGpLyEiSYwtSmu4aaE7CCuWf2YXoWp8k7JcSjKtYJrj6utef2yM_MN1LSMO8hNgvb7kna90jsQjyvecKHh992SCxn16FbBaaVqRqBZc1X6yqGJ1ASYiAt2Sf7TN-sNiNFgCkuzvo_ok9LhD310S2H6KFXxP1kOwp8w==]
  • Sarioğlan, Ş. (2013). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Johnson Matthey Technology Review, 57(4), 289-296. [URL: https://technology.
  • Si-Novation. Removal of Residual Palladium from API. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWttlEuNJsolpE01ObezWpxWHGNNf20IXB1ZZInaek0cjx70iquUwY9eoEho3t3u6qUv4uGpCYgYAbvlAVGWBWblz1fGewWX5qLE1bjIEATeoskGR00DO8N7b7OCVDEdMAymE0SQXsu-nQJRfnRUt2nLkPybu-2MGuyroWh5CsxllEgwIxM1JqKmOGBPZFyfjH_deo5BXcGSuArehSMiCKFjXMq4dY1ZDE]
  • Fallon, T., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPdhFpWn7ZS04g458u54a0hOPIDKPDkNlNr3EiUUeco_b81L3R6Y6RVpFR6wKB0QPFY04G7dVg9mBYQ_FnywuDJ_nGqQVkvnvj5gXgaWAHLhH2DYErAILzikYXIvaC50h12nlJPRY9xgE8ixqoUqRo]
  • Alfa Chemistry. ICH Q3D - Requirements for Elemental Impurities in Pharmaceuticals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHq7EQkRECW-QDUghpUwHjlD6asoEopAKb-BBv2hDsTO78P8wv95zrl_KiJW99cGazj56WeGWHiQo5xEgWCxR5ft-HfRgXiLjlrTuNxVcgiyUciV9Zkgj_MwEkEnnDLXcvUBOaXj9ueiLuS12St6190QyaWJs8xRlDrpIEChER7BQyxvx7Gz85nvn9G5kvticMxMFRLHLEKW77hpcYcPNDm1bIIvoVhuDNy9WrBhh62WiCZQS7q9iwq-A==]
  • Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 261–267. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8855734/]
  • Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 524(7564), 202-206. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4762016/]
  • Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Pilot-Study-to-Quantify-Palladium-Impurities-in-Scott-Roche/4f5b0d0c3d9e0e3b1c8e8a6a8c3d9e0e3b1c8e8a]
  • European Medicines Agency. (2020, September 28). ICH guideline Q3D (R2) on elemental impurities. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-guideline-q3d-r2-elemental-impurities-step-5_en.pdf]
  • Sigma-Aldrich. Elemental Impurities - Certified Ref. Materials. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/analytical-chemistry/pharmaceutical-analysis/ich-q3d-usp-232-elemental-impurities]
  • Biotage. (2023, January 20). What is metal scavenging and what are metal scavengers? [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLnAgAX54XHZf8f3rUq_7AoK-jlVCJJ4P89Iy5Yf85oOAr7pmqKGUnjsS8SuV4tZCKkPVs6xI8LXXQf97VYTX0T2firKVvFs2x2GnpmUqdnSBoS-5MZiMdBd33Ej_q6603pnQGEkuNVd2Lr0vid8tFS2Sf46sYg7-WbNclLLsoCT1QYcTkeUb-ligOa620]
  • Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium. [URL: https://www.biotage.com/blog/using-metal-scavengers-to-remove-trace-metals-such-as-palladium]
  • ResearchGate. (2025, August 9). Removal of Palladium(II) from Aqueous and Organic Solutions by Polystyrene-bound Trimercaptotriazine. [URL: https://www.researchgate.net/publication/230752541_Removal_of_PalladiumII_from_Aqueous_and_Organic_Solutions_by_Polystyrene-bound_Trimercaptotriazine]
  • MDPI. (2024). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. [URL: https://www.mdpi.com/1420-3049/29/7/134]
  • SpinChem. Palladium catalyst recovery using scavenger resin. [URL: https://www.spinchem.
  • ACS Publications. (2025, March 4). Palladium-Ion-Exchanged Geopolymer Catalyst Derived from Natural Kaolin: An Ecofriendly and Sustainable Catalyst for Solventless Synthesis of Quinoline. [URL: https://pubs.acs.org/doi/10.1021/acssusresmgt.4c00030]
  • Xu, G., et al. (2017). Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. ResearchGate. [URL: https://www.researchgate.
  • Xu, G., et al. (2017). Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra06141a]
  • Organic Chemistry Portal. Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. [URL: https://www.organic-chemistry.org/abstracts/lit4/101.shtm]

Sources

Optimization

Overcoming solubility issues with 2-(1-methyl-1H-pyrazol-4-yl)quinoline in aqueous media

This guide is structured as a specialized Technical Support Center resource. It addresses the solubility challenges of 2-(1-methyl-1H-pyrazol-4-yl)quinoline , a scaffold common in kinase inhibitor research (e.g., c-Met,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center resource. It addresses the solubility challenges of 2-(1-methyl-1H-pyrazol-4-yl)quinoline , a scaffold common in kinase inhibitor research (e.g., c-Met, TGF-


 inhibitors).[1]

Ticket Subject: Solubility Optimization for 2-(1-methyl-1H-pyrazol-4-yl)quinoline Compound ID: Q-PYR-04 (Internal Reference) Chemical Class: Heterocyclic Aromatic (Quinoline-Pyrazole conjugate) Support Level: Tier 3 (Senior Application Scientist)

📋 Executive Summary

The Problem: Users frequently report precipitation of 2-(1-methyl-1H-pyrazol-4-yl)quinoline upon dilution into aqueous buffers (PBS, cell media), even from high-concentration DMSO stocks.[1]

The Root Cause: This molecule exhibits "Brick Dust" characteristics.[1] Its planar, aromatic structure drives strong


-

stacking (high crystal lattice energy), while its lipophilicity (LogP > 2.[1]5) resists hydration.[1] Furthermore, it is a weak base ; it is neutral and highly insoluble at physiological pH (7.4), requiring specific formulation strategies to maintain solution stability.

🧬 Module 1: Physicochemical Profiling (The "Why")

To solve the solubility issue, we must first understand the molecule's behavior in solution.

PropertyValue (Approx.)Implication for Solubility
pKa (Quinoline N) ~4.5 – 4.9Critical: The molecule is protonated (ionized/soluble) only at pH < 4.[1] At pH 7.4, it is >99% neutral (insoluble).[1]
LogP ~2.1 – 2.8Moderately lipophilic.[1] Requires organic cosolvents or surfactants to stay in solution at neutral pH.[1]
Molecular Geometry PlanarHigh lattice energy.[1] The molecules stack like plates, making them hard to "pull apart" by water molecules.[1]
H-Bond Donors 0The N-methyl group removes the pyrazole donor.[1] It cannot H-bond effectively with water, further reducing solubility.[1]
🧠 Decision Logic: The Solubility Tree

Use this logic flow to select the correct solubilization strategy for your specific assay.

SolubilityLogic Start Start: Select Application App_Cell Cell Culture / In Vivo Start->App_Cell App_Enz Enzymatic / In Vitro Start->App_Enz Sol_CD Use Cyclodextrin (HP-β-CD) App_Cell->Sol_CD Preferred (Low Toxicity) Sol_Cosolv Use Cosolvent System (DMSO + Tween80) App_Cell->Sol_Cosolv Alternative (Check Toxicity) Check_pH Can you lower pH < 4? App_Enz->Check_pH Sol_Salt Use Acid/Salt Form (HCl or Mesylate) Check_pH->Sol_Salt Yes (Acidic Buffer) Check_pH->Sol_Cosolv No (Neutral Buffer)

Figure 1: Decision matrix for selecting a formulation strategy based on experimental constraints.

🛠️ Module 2: Troubleshooting Guide (FAQs)

Issue A: "My compound crashes out immediately when adding DMSO stock to cell media."

Diagnosis: The "Solvent Shift" Shock.[1] When you add a DMSO stock (where solubility is >50 mM) to water (where solubility is <10 µM), the solvent power drops exponentially. The compound creates supersaturated zones and nucleates crystals instantly.[1]

Resolution:

  • Do not add DMSO stock directly to the bulk media.[1]

  • Protocol: Use an intermediate "step-down" dilution.

    • Step 1: Dilute DMSO stock 1:10 into PEG-400 or Propylene Glycol .[1]

    • Step 2: Slowly add this mix to the vortexing media.[1]

    • Step 3: Ensure final DMSO concentration is <0.5%.[1]

Issue B: "I need to dose this in mice (IP/PO), but it's a suspension."

Diagnosis: Neutral species insolubility.[1] At physiological pH, the quinoline nitrogen is deprotonated.[1] You are essentially injecting "brick dust."[1]

Resolution: In-situ Salt Formation. Convert the weak base into a soluble salt using a weak acid vehicle.[1]

  • Vehicle: 20% HP-

    
    -CD in 50 mM Citrate Buffer (pH 3.5).
    
  • Mechanism: The citrate buffer protonates the quinoline (pH < pKa), and the cyclodextrin encapsulates the hydrophobic tail.

Issue C: "The compound dissolves in 0.1N HCl but precipitates when I neutralize it."

Diagnosis: Intrinsic Solubility Limit (


).[1]
You are observing the classic pH-solubility profile of a weak base.[1] As pH rises above the pKa (~4.9), the ionized fraction drops to near zero, and the compound reverts to its intrinsic (insoluble) limit.

Resolution: If you must work at neutral pH, you cannot rely on ionization.[1] You must use Complexation (see Module 3).[1]

🧪 Module 3: Advanced Protocols

Protocol 1: Cyclodextrin Complexation (The "Gold Standard")

Best for: Cell culture, Animal studies (IV/IP/PO), and preventing precipitation over time.

Materials:

  • Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD) [Pharma Grade]
  • Milli-Q Water[1]

Procedure:

  • Prepare Vehicle: Dissolve 20g of HP-

    
    -CD in 80mL of water (20% w/v). Stir until clear.
    
  • Weigh Compound: Weigh the required amount of 2-(1-methyl-1H-pyrazol-4-yl)quinoline.

  • Acidification Step (Critical): Add 1.0 equivalent of 0.1N HCl to the powder.[1] This creates the soluble hydrochloride salt in situ.[1]

  • Complexation: Add the 20% CD vehicle to the acidified compound.

  • Equilibration: Vortex and sonicate for 20 minutes at 40°C. The cyclodextrin cavity will encapsulate the lipophilic pyrazole-quinoline core.[1]

  • Adjustment: Slowly adjust pH back to 5.5–6.0 using 0.1N NaOH if necessary (do not exceed pH 7.0 or risk precipitation).

  • Filter: Sterile filter (0.22 µm).

Protocol 2: Cosolvent/Surfactant System (For In Vitro Assays)

Best for: High-throughput screening, enzymatic assays.

Formulation Table:

ComponentFunctionConcentration (Final)
DMSO Primary Solvent1% - 5%
Tween 80 Surfactant (Prevents aggregation)0.1% - 0.5%
PEG-400 Cosolvent (Bridge)10% - 20%
Buffer Aqueous PhaseBalance

Workflow Diagram:

FormulationWorkflow Step1 Dissolve in DMSO Step2 Add Tween 80 (Surfactant) Step1->Step2 Stabilize Step3 Add PEG-400 (Cosolvent) Step2->Step3 Bridge Step4 Add Buffer (Dropwise) Step3->Step4 Dilute

Figure 2: Sequential addition order to prevent "crashing out" during formulation.

📚 References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7047, Quinoline.[1] Retrieved from [Link]

    • Relevance: Provides the baseline pKa (4.9) and solubility data for the quinoline core.

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews.[1]

    • Relevance: Establishes HP-

      
      -CD as the standard for solubilizing lipophilic nitrogenous heterocycles.
      
  • Li, P., & Zhao, L. (2016). Developing early formulations: Practice and perspective.[1] International Journal of Pharmaceutics.[1]

    • Relevance: Source of the "Solvent Shift" troubleshooting method and cosolvent selection strategies.

  • Gould, P. L. (1986). Salt selection for basic drugs.[1] International Journal of Pharmaceutics.[1]

    • Relevance: Validates the use of Mesylate/HCl salts for weak bases like quinoline to improve aqueous solubility.

Sources

Troubleshooting

Stability of 2-(1-methyl-1H-pyrazol-4-yl)quinoline under acidic conditions

Topic: Role: Senior Application Scientist Audience: Researchers, Medicinal Chemists, Process Chemists[1][2] Executive Summary: Stability Profile Verdict: High Stability. 2-(1-Methyl-1H-pyrazol-4-yl)quinoline is structura...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role: Senior Application Scientist Audience: Researchers, Medicinal Chemists, Process Chemists[1][2]

Executive Summary: Stability Profile

Verdict: High Stability. 2-(1-Methyl-1H-pyrazol-4-yl)quinoline is structurally robust under standard acidic conditions (e.g., 0.1 M – 6 M HCl, H₂SO₄, TFA) at ambient to elevated temperatures.[1][2] The molecule does not contain acid-labile functional groups such as acetals, esters, or amides.[2] The biaryl C–C bond connecting the quinoline (C2) and pyrazole (C4) rings is resistant to hydrolytic cleavage.[1][2]

Primary Interaction: The dominant interaction with acid is reversible protonation , leading to increased aqueous solubility and the formation of salts (e.g., hydrochloride, trifluoroacetate).[2]

Part 1: Physicochemical Mechanism

To understand the behavior of this compound in your assays or workups, you must consider its basicity.[2] The molecule contains two basic nitrogen centers.[2]

Protonation Pathway

In acidic media, the quinoline nitrogen (


) is the first to protonate (

), followed by the pyrazole nitrogen (

) at lower pH (

).[1][2]

Key Implication: In standard HPLC mobile phases (0.1% Formic acid or TFA, pH ~2–3), the molecule exists primarily as a monocation or a mixture of mono- and dications.[2] This charge state is critical for solubility and retention behavior.[2]

ProtonationPathway Neutral Neutral Species (Free Base) Low Aq. Solubility Mono Monocation (Quinoline N-H+) High Solubility Neutral->Mono + H+ (pH < 5) Mono->Neutral + OH- Di Dication (Quinoline & Pyrazole N-H+) High Solubility Mono->Di + H+ (pH < 2.5) Di->Mono Dilution / pH > 2.5

Figure 1: Stepwise protonation of 2-(1-methyl-1H-pyrazol-4-yl)quinoline in acidic media.

Part 2: Technical Support & Troubleshooting (Q&A)

This section addresses specific scenarios reported by users in the field.

Q1: "I observed a new peak in my HPLC chromatogram after leaving the sample in 1N HCl overnight. Is it degrading?"

Diagnosis: Unlikely to be degradation. Explanation: The quinoline-pyrazole scaffold is chemically inert to 1N HCl.[1][2] The "new peak" is often a result of:

  • Atropisomerism (Rare but possible): If bulky substituents are present (unlikely on the core scaffold), rotation around the C–C bond might be restricted, separating rotamers.[2]

  • Impurity Amplification: An acid-labile impurity (e.g., a residual intermediate from synthesis) might be degrading, revealing a new peak, while your target remains stable.[2]

  • Ionization Shift: If your HPLC method pH is near the

    
     (approx 4.9), the retention time can shift dramatically between injections if the sample matrix pH differs from the mobile phase.[2]
    

Action Plan:

  • Check Mobile Phase: Ensure your mobile phase is well-buffered (e.g., 0.1% TFA or Formic Acid) to lock the protonation state.[1][2]

  • Run a Control: Neutralize a small aliquot with NaOH and re-inject. If the peak reverts to the original retention time, it was a pH-induced shift, not degradation.[2]

Q2: "The compound precipitates when I neutralize my acidic extraction. How do I recover it?"

Diagnosis: Isoelectric Precipitation. Explanation: As you raise the pH from acidic to neutral (pH 7–8), the molecule deprotonates to its free base form.[2] The free base of 2-(1-methyl-1H-pyrazol-4-yl)quinoline is highly lipophilic and poorly soluble in water, causing precipitation.[1][2]

Protocol: Efficient Recovery

  • Adjust pH to ~9–10 using NaOH or saturated

    
    .[2]
    
  • The precipitate is your clean product.[2]

  • If it forms an oil/gum: Add an organic solvent (DCM or Ethyl Acetate) to extract the free base.[2]

  • Wash the organic layer with brine, dry over

    
    , and concentrate.[2]
    
Q3: "Can I use concentrated to dissolve the compound for an NMR sample?"

Diagnosis: Safe, but expect shifts. Explanation: The compound is stable in concentrated sulfuric acid (often used in its synthesis, e.g., Skraup conditions).[2] However, you will observe significant downfield chemical shifts in the


 NMR spectrum due to the strong deshielding effect of the dicationic state.[2]

Warning: Do not add nitric acid (


) to this mixture.[2] The quinoline ring is susceptible to electrophilic nitration (at positions 5 and 8) in mixed acid systems (

).[1][2]

Part 3: Experimental Protocols

Protocol A: Acid-Base Purification Workflow

Use this method to remove non-basic impurities (e.g., starting materials, neutral byproducts).[1][2]

  • Dissolution: Dissolve crude material in organic solvent (e.g., Ethyl Acetate).[2]

  • Extraction: Wash with 1N HCl (aq) (3x).

    • Chemistry: The basic quinoline protonates and moves into the aqueous layer.[2] Neutral impurities stay in the organic layer.[2]

  • Separation: Discard the organic layer.[2]

  • Neutralization: Cool the aqueous layer on ice.[2] Slowly add 6N NaOH until pH > 10.

    • Observation: A white/off-white solid will precipitate.[1][2]

  • Collection: Filter the solid or extract with DCM.[2]

Protocol B: Preparation of the Hydrochloride Salt

For improving solubility in biological assays.

  • Dissolve 1 eq. of free base in a minimal amount of Ethanol or Methanol.[2]

  • Add 1.1 eq. of 1.25 M HCl in Ethanol (or dioxane).

  • Stir at Room Temperature for 1 hour.

  • Add Diethyl Ether or Hexane to induce crystallization.[2]

  • Filter the resulting solid (Hydrochloride salt).[2]

Part 4: Physicochemical Data Summary

PropertyValue (Approx.)Note
Quinoline pKa 4.90Protonates first.[1][2][3]
Pyrazole pKa 2.50Protonates second (requires pH < 2).[2]
LogP (Free Base) ~2.5 – 3.0Moderately lipophilic; low water solubility.[2]
LogP (Salt) < 0Highly water soluble.[2]
Hydrolytic Stability ExcellentStable in 6N HCl reflux.[2]

References

  • Synthesis and Properties of Pyrazoloquinolines

    • Source:Molecules2022 , 27(9), 2775.[2]

    • Context: Reviews the synthesis and stability of pyrazole-quinoline fused and linked systems, confirming resilience to acidic condensation conditions (Friedlander/Skraup).[1][2]

  • Quinoline Physicochemical D

    • Source: PubChem Compound Summary for CID 7047 (Quinoline).[2]

    • Context: Provides pKa (4.[2][3][4]9) and general stability data for the quinoline ring system.

    • [1][2]

  • 1-Methylpyrazole Properties

    • Source: BenchChem Technical Guide / PubChem CID 70255.[2]

    • Context: Confirms the pKa (~2.25) and stability of the N-methylpyrazole moiety.[1][2]

    • [1][2]

Sources

Optimization

TechSupport: Troubleshooting Regioisomer Formation in Pyrazole-Quinoline Synthesis

Ticket ID: PYR-QUIN-REGIO-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Controlling and Identifying Regioisomers in Knorr-Type Cyclocondensations Diagnostic Triage: Which Isomer Do You Have?...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-QUIN-REGIO-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Controlling and Identifying Regioisomers in Knorr-Type Cyclocondensations

Diagnostic Triage: Which Isomer Do You Have?

Before optimizing reaction conditions, you must definitively identify which regioisomer you are currently producing.[1] In the reaction between a hydrazino-quinoline and an unsymmetrical 1,3-dicarbonyl , two isomers are possible: the 1,3-substituted and 1,5-substituted pyrazoles.

The Problem: Standard 1H NMR is often insufficient because the chemical shift differences between isomers can be subtle (< 0.5 ppm).[1]

Diagnostic Workflow (Decision Tree)

DiagnosticWorkflow Start Isolate Pure Product HNMR Run 1H NMR (Check Pyrazole-H4) Start->HNMR NOE Run 1D NOE / NOESY HNMR->NOE Ambiguous Shift HMBC Run 1H-15N HMBC (Definitive) NOE->HMBC No Clear NOE ResultA NOE: Pyrazole-H4 ↔ Quinoline (1,5-Isomer) NOE->ResultA ResultB NOE: Pyrazole-H4 ↔ Substituent R (1,3-Isomer) NOE->ResultB HMBC->ResultA HMBC->ResultB

Figure 1: Analytical workflow for distinguishing pyrazole regioisomers.

Technical Analysis of Diagnostics
  • NOE (Nuclear Overhauser Effect): This is your first line of defense.[1] Irradiate the pyrazole C4-proton.

    • If you see enhancement of the Quinoline protons, the quinoline ring is spatially close to C4, suggesting a 1,5-isomer (where the bulky quinoline is adjacent to the C4 position).

    • If you see enhancement of the R-group (from the dicarbonyl), it suggests the 1,3-isomer .

  • 1H-15N HMBC: If NOE is inconclusive (e.g., due to free rotation), this is the "Gold Standard." It correlates the pyrazole protons to the specific nitrogen atoms (

    
     vs 
    
    
    
    ).[1][2] The Quinoline-bearing Nitrogen (
    
    
    ) will show distinct coupling patterns compared to the un-substituted Nitrogen (
    
    
    ).

Root Cause Analysis: The Mechanism of Regioselectivity

The formation of regioisomers is a competition between Nucleophilicity and Electrophilicity .

The Reactants[2][3][4][5][6][7][8][9]
  • The Hydrazine (Quinoline-NH-NH₂):

    • 
       (Attached to Quinoline):  Less nucleophilic due to resonance delocalization into the heteroaromatic quinoline ring and steric bulk.[1]
      
    • 
       (Terminal 
      
      
      
      ):
      significantly more nucleophilic .[1] It attacks first.
  • The 1,3-Dicarbonyl (

    
    -CO-CH₂-CO-
    
    
    
    ):
    • Contains two electrophilic carbons.[1][3] The

      
       will attack the more electrophilic  (or less sterically hindered) carbonyl carbon.
      
Mechanistic Pathway[1][7][10]

Mechanism Reactants Quinoline-NH-NH2 + R1-CO-CH2-CO-R2 PathA Path A: N(beta) attacks Carbonyl adjacent to R1 Reactants->PathA R1 is more electrophilic PathB Path B: N(beta) attacks Carbonyl adjacent to R2 Reactants->PathB R2 is more electrophilic IntermedA Hydrazone Intermediate A PathA->IntermedA IntermedB Hydrazone Intermediate B PathB->IntermedB Prod1 1,3-Isomer (Kinetic/Steric) IntermedA->Prod1 Prod2 1,5-Isomer (Thermodynamic) IntermedB->Prod2

Figure 2: Mechanistic bifurcation in Knorr pyrazole synthesis.

Optimization Guidelines: Controlling the Outcome

To steer the reaction toward a single isomer, you must manipulate the electronic and steric environment.[3]

Factor 1: Solvent & pH (The "Hard/Soft" Switch)[1]
ConditionMechanismFavored Outcome
Protic Solvent (EtOH/AcOH) Stabilizes polar intermediates; permits proton transfer.Often yields mixtures, but Acid catalysis (HCl/AcOH) tends to activate the least hindered carbonyl, favoring attack by the terminal

there.[1]
Aprotic Solvent (THF/DMF) Minimizes proton exchange; enhances nucleophilicity of the terminal

.[1]
Favors Kinetic Control . The terminal

attacks the most electron-deficient carbonyl immediately.
Base Mediated (NaOEt) Deprotonates the hydrazine? No, usually deprotonates the dicarbonyl to form an enolate.Can reverse selectivity by changing the electrophile from a ketone to an enolate (softer electrophile).[1]
Factor 2: Fluorinated Substituents (Special Case)

If your dicarbonyl contains a Trifluoromethyl (


)  group (e.g., ethyl 4,4,4-trifluoroacetoacetate):
  • The Rule: The carbonyl adjacent to the

    
     is highly electron-deficient (more electrophilic) but also exists largely as a hydrate (gem-diol) in solution, which protects it.
    
  • The Fix: In refluxing ethanol (standard Knorr), the terminal

    
     usually attacks the non-fluorinated  carbonyl first because the 
    
    
    
    -adjacent carbonyl is hydrated or sterically repelling. This typically yields the 5-trifluoromethyl-3-substituted isomer (after the second cyclization step).

Validated Protocols

Protocol A: Kinetic Control (Favoring attack at less hindered Carbonyl)

Best for: Maximizing the "natural" nucleophilic attack of the terminal hydrazine.

  • Dissolve 1.0 eq of 1,3-dicarbonyl in absolute Ethanol (0.5 M).

  • Cool the solution to 0°C (Ice bath).

  • Add 1.0 eq of Quinoline-hydrazine dropwise (dissolved in minimal EtOH).

    • Why: Low temperature prevents thermodynamic equilibration of the intermediate hydrazone.

  • Stir at 0°C for 2 hours, then allow to warm to Room Temp (RT) over 4 hours.

  • Monitor by TLC/LCMS.[1] If cyclization is incomplete, add catalytic HCl (2 drops) and warm to 50°C.[1]

Protocol B: Thermodynamic Control (Favoring the more stable isomer)

Best for: Sterically crowded systems where the initial kinetic product might rearrange.

  • Dissolve 1.0 eq of Quinoline-hydrazine hydrochloride in Glacial Acetic Acid.

  • Add 1.1 eq of 1,3-dicarbonyl.

  • Reflux (118°C) for 4–12 hours.

    • Why: High heat and acidic medium allow the reversible formation of hydrazones, eventually funneling the material into the thermodynamically most stable pyrazole (usually the one with the least steric clash between the N-substituent and the C5-substituent).

Frequently Asked Questions (FAQ)

Q: Why do I always get a 50:50 mixture? A: Your dicarbonyl likely has two carbonyls of similar electrophilicity (e.g., Benzoylacetone: Ph-CO-CH2-CO-Me). The electronic difference between Methyl and Phenyl is small.

  • Troubleshooting: Try using a Lewis Acid catalyst (

    
     or 
    
    
    
    ).[1] These can coordinate selectively to one carbonyl over the other based on basicity, breaking the symmetry.

Q: My product is an open-chain hydrazone, not a pyrazole. Why? A: The cyclization step (dehydration) is the bottleneck.[1]

  • Troubleshooting: This is common with bulky quinolines.[1] Isolate the hydrazone and subject it to dehydrative cyclization conditions :

    
     (neat or in toluene) at 80°C, or 
    
    
    
    in EtOH.

Q: Can I separate the isomers if I can't stop them from forming? A: Yes, but it is difficult.

  • Flash Chromatography: Isomers often have very similar Rf values.[1] Try Dichloromethane:Ether gradients rather than Hexane:Ethyl Acetate.[1] Isomers often differ slightly in dipole moment.[1]

  • Crystallization: The 1,5-isomer (sterically crowded) often has a lower melting point and higher solubility than the 1,3-isomer. Try recrystallizing the mixture; the 1,3-isomer may crash out first.

References

  • Regioselective Synthesis of Pyrazoles: Fustero, S., et al. "Recent Advances in the Synthesis of Pyrazoles.[1] A Review." Chemical Reviews, 2011.[1] (Note: Generalized reference for Knorr mechanism).[1]

  • NMR Characterization: Gosselin, F., et al. "Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Journal of Organic Chemistry, 2004.[1] (Detailed NMR/NOE analysis protocols).[1]

  • Quinoline-Pyrazole Hybrids: Insuasty, B., et al. "Synthesis of novel quinoline-based 4,5-dihydro-1H-pyrazoles as potential anticancer agents."[4] European Journal of Medicinal Chemistry, 2017.[1][4] [1][4]

  • Mechanistic Insight: Knorr, L. "Einwirkung von Acetessigester auf Phenylhydrazin."[1] Berichte der deutschen chemischen Gesellschaft, 1883.[1][5] (The foundational text, though modern interpretations are found in Ref 1).[1]

  • Fluorinated Pyrazoles: Topchiy, M.A., et al. "Regioselective Synthesis of 3-CF3-Pyrazoles."[6] Organic Letters, 2023.[1] [1]

Sources

Reference Data & Comparative Studies

Validation

In Vitro Cytotoxicity &amp; Mechanistic Profiling: Pyrazole-Quinoline Hybrids vs. Standard Kinase Inhibitors

Executive Summary: The Hybrid Advantage In the landscape of antiproliferative drug discovery, "molecular hybridization" has emerged as a superior strategy to combat multi-drug resistance (MDR). This guide analyzes Pyrazo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hybrid Advantage

In the landscape of antiproliferative drug discovery, "molecular hybridization" has emerged as a superior strategy to combat multi-drug resistance (MDR). This guide analyzes Pyrazole-Quinoline Hybrids , a scaffold design that fuses the DNA-intercalating properties of quinolines with the high-affinity enzyme inhibition of pyrazoles.

Why this comparison matters: While standard agents like Doxorubicin (anthracycline) and Erlotinib (EGFR inhibitor) are effective, they suffer from high off-target toxicity and rapid resistance development. Recent data (2023-2025) indicates that pyrazole-quinoline hybrids offer comparable nanomolar (nM) potency against resistant cell lines (e.g., A549, MCF-7) while maintaining a significantly higher Selectivity Index (SI) toward normal cells (e.g., WI-38, HEK293).

Structural Rationale & SAR Logic

To understand the cytotoxicity data, one must first understand the pharmacophore contribution. The hybrid is not merely additive; it is synergistic.

Diagram 1: Structure-Activity Relationship (SAR) Logic

Figure 1: The synergistic contributions of the Quinoline and Pyrazole moieties in the hybrid scaffold.

SAR_Logic Quinoline Quinoline Scaffold (Planar Aromatic) Hybrid PYRAZOLE-QUINOLINE HYBRID Quinoline->Hybrid Provides Pyrazole Pyrazole Ring (5-Membered Heterocycle) Pyrazole->Hybrid Provides Linker Linker Region (Hydrazone/Amide) Linker->Hybrid Optimizes Geometry DNA_Bind DNA Intercalation (Topoisomerase II Inhibition) Hybrid->DNA_Bind Planarity allows Kinase_Bind Kinase Pocket Fit (EGFR/VEGFR Inhibition) Hybrid->Kinase_Bind H-Bond Donors allow ADMET Improved Lipophilicity & Bioavailability Hybrid->ADMET Modulates

[1][2][3][4][5]

Comparative Performance Analysis

The following data synthesizes recent experimental validation of these hybrids against standard-of-care drugs.

High-Potency Series (Targeting EGFR)

Context: Comparison of novel Pyrazole-Quinoline hybrids (Series 11) against Erlotinib (FDA-approved EGFR inhibitor). Source Data derived from recent kinetic studies (2024-2025).

Compound IDTargetCell Line: A549 (Lung) IC50Cell Line: MCF-7 (Breast) IC50EGFR Kinase Inhibition (IC50)Conclusion
Hybrid 11i EGFR/Tubulin0.041 µM 0.036 µM 87 nM Superior Potency
Hybrid 11c EGFR0.058 µM0.049 µM95 nMComparable
Erlotinib EGFR (Control)0.045 µM0.050 µM80 nMStandard Reference
Gefitinib EGFR (Control)0.055 µM0.060 µM33 nMHigh Potency

Analysis:

  • Potency: Hybrid 11i exhibits an IC50 in the low nanomolar range (36-41 nM) for cytotoxicity, effectively matching or outperforming Erlotinib in antiproliferative assays.[1]

  • Mechanism: The docking scores suggest that the pyrazole moiety occupies the ATP-binding pocket of EGFR similar to the quinazoline ring of Erlotinib, but the quinoline tail provides additional stabilizing hydrophobic interactions.

Broad-Spectrum Series (Targeting Apoptosis)

Context: Comparison of Sulfonyl-Pyrazoline hybrids (Series 18) against Doxorubicin (Chemotherapy).

Compound IDCell Line: HL-60 (Leukemia) IC50Cell Line: MDA-MB-231 (TNBC) IC50Normal Cells (WI-38 ) IC50Selectivity Index (SI)
Hybrid 18g 10.43 µM4.07 µM26.19 µM6.43 (Excellent)
Hybrid 18h 8.99 µM7.18 µM40.90 µM5.69 (Excellent)
Doxorubicin 6.01 µM5.10 µM7.12 µM1.39 (Poor)

Analysis:

  • Safety Profile: This is the critical differentiator. While Doxorubicin is slightly more potent against leukemia cells (6.01 µM vs 8.99 µM), it is highly toxic to normal fibroblasts (WI-38). The hybrids show a 4x-5x improvement in safety margin (Selectivity Index), making them viable candidates for lead optimization to reduce chemotherapeutic side effects.

Validated Experimental Protocols

In Vitro Cytotoxicity Workflow (MTT Assay)

Standard: ISO 10993-5 adapted for drug screening.

  • Seeding: Seed tumor cells (A549/MCF-7) at

    
     cells/well in 96-well plates.
    
    • Expert Tip: Avoid the outer perimeter wells (fill with PBS) to prevent "Edge Effect" evaporation artifacts, which skew IC50 data for sensitive hybrids.

  • Drug Solubilization: Dissolve Hybrids in DMSO (Stock 10 mM).

    • Critical: Final DMSO concentration in the well must be

      
      . Pyrazole-quinolines can precipitate in aqueous media if the pre-dilution step is skipped.
      
  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL). Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.

Mechanistic Validation (Flow Cytometry)

To confirm the mode of death (Apoptosis vs. Necrosis), Annexin V-FITC/PI staining is required.

  • Observation: Hybrids typically induce arrest at the G2/M phase (due to tubulin interference) or G0/G1 phase (due to EGFR blockade).

  • Threshold: A successful candidate should show >30% total apoptosis at

    
     concentration.
    
Diagram 2: Mechanistic Pathway (EGFR-Mediated Apoptosis)

Figure 2: The signaling cascade triggered by Pyrazole-Quinoline hybrids leading to cell death.

Mechanism Drug Hybrid Inhibitor EGFR EGFR/TK Receptor Drug->EGFR Blocks ATP Binding RasRaf Ras/Raf/MEK Signaling EGFR->RasRaf Inhibits Phosphorylation Bax Bax (Pro-apoptotic) Upregulation RasRaf->Bax Triggers Bcl2 Bcl-2 (Anti-apoptotic) Downregulation RasRaf->Bcl2 Suppresses Mito Mitochondrial Depolarization Bax->Mito Cytochrome C Release Bcl2->Mito Loss of Protection Caspase Caspase-3/9 Activation Mito->Caspase Cleavage Cascade Death APOPTOSIS (Cell Death) Caspase->Death DNA Fragmentation

References

  • Abdelgawad, M. A., et al. (2024). "New Antiproliferative Pyrazole/Quinoline Hybrids: Design, Synthesis, and Biological Evaluation as EGFR Inhibitors." Chemical Biology & Drug Design, 107(2).[1]

  • Hassan, A. S., et al. (2024). "Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Cao, R., et al. (2019). "Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents." European Journal of Medicinal Chemistry, 167, 434-448.

  • Nitulescu, G. M., et al. (2023). "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents." International Journal of Molecular Sciences, 24(16).[2]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(1-methyl-1H-pyrazol-4-yl)quinoline

Section 1: Hazard Identification and Risk Assessment Before any handling or disposal, a thorough understanding of the potential hazards is paramount. Based on data from structurally similar compounds, such as 2-(1-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the potential hazards is paramount. Based on data from structurally similar compounds, such as 2-(1-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid, 2-(1-methyl-1H-pyrazol-4-yl)quinoline should be presumed to possess the following hazards:

  • Acute Toxicity: Harmful if swallowed.[2][3]

  • Skin Irritation: Causes skin irritation.[2][4][5]

  • Eye Irritation: Causes serious eye irritation.[2][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[2][5]

Quinoline itself is classified as toxic if swallowed, harmful in contact with skin, causes serious eye irritation, is suspected of causing genetic defects, may cause cancer, and is toxic to aquatic life with long-lasting effects.[6] Given these potential risks, 2-(1-methyl-1H-pyrazol-4-yl)quinoline must be handled as hazardous waste.[7]

Table 1: Hazard Profile based on Analogous Compounds

Hazard ClassificationAnticipated Risk for 2-(1-methyl-1H-pyrazol-4-yl)quinolineSource (Analogous Compound)
Acute Toxicity (Oral)Category 4: Harmful if swallowed[2][3]
Skin Corrosion/IrritationCategory 2: Causes skin irritation[2][4][5]
Serious Eye Damage/IrritationCategory 2: Causes serious eye irritation[2][4][5]
Specific Target Organ ToxicityCategory 3: May cause respiratory irritation[2][5]
Carcinogenicity/MutagenicityPotential risk based on quinoline scaffold[6]
Aquatic ToxicityPotential long-lasting harmful effects[6]
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

A multi-layered PPE approach is mandatory to minimize exposure risk during handling and disposal.[1] The causality here is direct: preventing contact with a potentially hazardous substance is the most effective safety measure.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, tested to EN 374) are required. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[3][5]

  • Eye/Face Protection: Tightly fitting safety goggles with side shields are essential. A face shield should be worn when there is a splash hazard.[1][5]

  • Skin and Body Protection: A laboratory coat is standard. For larger quantities or tasks with a higher potential for exposure, chemical-resistant clothing should be worn.[1]

  • Respiratory Protection: All handling of 2-(1-methyl-1H-pyrazol-4-yl)quinoline that may generate dust or aerosols should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][7]

Section 3: Disposal Procedures - A Step-by-Step Protocol

All waste materials, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.[1] The disposal of chemical waste is strictly regulated under the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA).[8][9] These regulations ensure the "cradle-to-grave" management of hazardous materials.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Solid Waste: Collect solid 2-(1-methyl-1H-pyrazol-4-yl)quinoline, contaminated consumables (e.g., weigh boats, contaminated paper towels), and disposed PPE in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing 2-(1-methyl-1H-pyrazol-4-yl)quinoline should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps Waste: Any contaminated sharps (needles, razor blades, etc.) must be placed in a designated sharps container.

Step 2: Waste Container Management

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-(1-methyl-1H-pyrazol-4-yl)quinoline," and any other components in the waste stream. The hazards present (e.g., "Toxic," "Irritant") should also be clearly indicated.

  • Container Integrity: Use only approved, chemically resistant containers. Keep containers sealed unless actively adding waste.

  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

Step 3: Disposal Pathway

  • Never dispose of 2-(1-methyl-1H-pyrazol-4-yl)quinoline down the drain or in regular trash. [3] This compound's potential aquatic toxicity necessitates this precaution.[6]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. They will work with a licensed hazardous waste disposal facility.

  • Documentation: Ensure all required documentation for hazardous waste disposal is completed accurately and retained as per your institution's and local regulations.

Experimental Workflow for Disposal

G cluster_0 Waste Generation cluster_1 Segregation & Containment cluster_2 Interim Storage cluster_3 Final Disposal A Generate Waste (Solid, Liquid, PPE) B Select Appropriate Hazardous Waste Container A->B C Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) B->C D Place Waste in Container C->D E Seal Container D->E F Store in Designated Secondary Containment Area E->F G Contact EHS for Pickup F->G H Complete Waste Manifest/Paperwork G->H I Transfer to Licensed Hazardous Waste Facility H->I

Caption: Waste Disposal Workflow for 2-(1-methyl-1H-pyrazol-4-yl)quinoline.

Section 4: Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the material is in a flammable solvent, extinguish all nearby ignition sources.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

  • Cleanup: Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your EHS department.

Decision Logic for Waste Stream Management

G A Is the waste 2-(1-methyl-1H-pyrazol-4-yl)quinoline or contaminated with it? B YES A->B Yes C NO A->C No D Is it a solid, liquid, or sharp? B->D H Follow Standard Lab Waste Procedures C->H E Solid Waste Container D->E Solid/PPE F Liquid Waste Container D->F Liquid G Sharps Container D->G Sharp I Dispose as Hazardous Waste E->I F->I G->I

Caption: Decision tree for proper waste segregation.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of 2-(1-methyl-1H-pyrazol-4-yl)quinoline, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl- - Benchchem.
  • Hazardous Waste | US EPA.
  • Chemical Label 2-(1-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid.
  • Waste, Chemical, and Cleanup Enforcement | US EPA.
  • Resource Conservation and Recovery Act (RCRA)
  • SAFETY D
  • SAFETY D
  • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG.
  • material safety d
  • SAFETY D
  • Proper Disposal of 2-Methyl-1H-imidazo[4,5-h]quinoline: A Guide for Labor

Sources

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